4'-Methoxy-S-trityl-L-cysteinol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHDWRETJHQFE-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4'-Methoxy-S-trityl-L-cysteinol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
4'-Methoxy-S-trityl-L-cysteinol is a derivative of the amino acid L-cysteine. Its structure is characterized by three key features:
-
L-Cysteinol Backbone: The core of the molecule is L-cysteinol, which is derived from L-cysteine by the reduction of the carboxylic acid group to a primary alcohol.
-
S-Trityl Group: The thiol group of the cysteine residue is protected by a trityl (triphenylmethyl) group. This bulky protecting group prevents the oxidation of the thiol to a disulfide.
-
4'-Methoxy Substituent: One of the phenyl rings of the trityl group is substituted at the para (4') position with a methoxy (B1213986) group (-OCH₃). This electron-donating group increases the acid lability of the trityl group, allowing for its removal under milder acidic conditions compared to the standard trityl group.
The IUPAC name for this compound is (2R)-2-amino-3-((4-methoxyphenyl)diphenylmethylsulfanyl)propan-1-ol.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data Comparison
The following table summarizes key quantitative data for this compound and its closely related analogues. Data for the target compound is calculated, while data for the analogues is derived from publicly available sources.
| Property | This compound (Calculated) | Fmoc-S-4-methoxytrityl-L-cysteine[1][2] | Fmoc-S-trityl-L-cysteine[3][4] | N-Fmoc-S-trityl-L-cysteinol[5] |
| CAS Number | Not available | 177582-21-7 | 103213-32-7 | 215954-72-6 |
| Molecular Formula | C₂₉H₂₉NO₂S | C₃₈H₃₃NO₅S | C₃₇H₃₁NO₄S | C₃₇H₃₃NO₃S |
| Molecular Weight | 459.61 g/mol | 615.74 g/mol | 585.71 g/mol | 571.7 g/mol |
| Appearance | - | White to off-white powder | White to almost white powder[3][4] | - |
| Melting Point | - | - | 170-180 °C[4] | - |
| Solubility | - | Soluble in most organic solvents | Insoluble in water; Soluble in most organic solvents[3][6] | - |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on standard organic chemistry techniques and protocols for related compounds.
Proposed Synthesis of this compound:
References
- 1. ≥98% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc-S-4-methoxytrityl-L-cysteine | C38H33NO5S | CID 10995693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 103213-32-7,FMOC-S-trityl-L-cysteine | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]
4'-Methoxy-S-trityl-L-cysteinol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4'-Methoxy-S-trityl-L-cysteinol. Due to the limited availability of data for this specific compound, this guide leverages information from closely related and well-studied analogs, including S-trityl-L-cysteine (STLC) and its derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of S-trityl-L-cysteinol derivatives in fields such as medicinal chemistry and drug development.
Core Physical and Chemical Properties
For comparative purposes, the known physical and chemical properties of relevant precursor and analogous compounds are summarized in the tables below.
Table 1: Physical Properties of Related Cysteine Derivatives
| Property | S-Trityl-L-cysteine | Fmoc-S-trityl-L-cysteine | Fmoc-S-4-methoxytrityl-L-cysteine |
| Molecular Formula | C₂₂H₂₁NO₂S[1] | C₃₇H₃₁NO₄S | C₃₈H₃₃NO₅S[2][3] |
| Molecular Weight | 363.47 g/mol | 585.7 g/mol | 615.7 g/mol [2][3] |
| Appearance | White to off-white powder | White powder | Yellow to white powder[3] |
| Melting Point | 182-183 °C (decomposes) | 170-180 °C | 117-130 °C[3] |
| Optical Rotation | [α]₂₅/D +115° (c=0.8 in 0.04 M ethanolic HCl) | [α]D²⁰ = 20 ±2° (c=1 in DMF) | [α]D²⁰ = 12 - 18°[3] |
Table 2: Chemical and Solubility Properties of Related Cysteine Derivatives
| Property | S-Trityl-L-cysteine | Fmoc-S-trityl-L-cysteine | Fmoc-S-4-methoxytrityl-L-cysteine |
| IUPAC Name | (2R)-2-amino-3-(tritylthio)propanoic acid[1] | (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(tritylthio)propanoic acid | (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-{[(4-methoxyphenyl)(diphenyl)methyl]thio}propanoic acid[2] |
| CAS Number | 2799-07-7[1] | 103213-32-7 | 177582-21-7[2][3] |
| Solubility | Soluble in DMSO (5 mg/ml) and methanol; partly soluble in water. | Insoluble in water; soluble in most organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | Soluble in organic solvents. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of the corresponding carboxylic acid, S-(4-methoxytrityl)-L-cysteine.
Step 1: Synthesis of S-(4-methoxytrityl)-L-cysteine This can be achieved by reacting L-cysteine with 4-methoxytrityl chloride in a suitable solvent.
-
Materials: L-cysteine hydrochloride monohydrate, 4-methoxytrityl chloride (Mmt-Cl), Dimethylformamide (DMF), Triethylamine (TEA), Diethyl ether.
-
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in DMF.
-
Add TEA to neutralize the hydrochloride and deprotonate the thiol group.
-
Slowly add a solution of 4-methoxytrityl chloride in DMF to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to ice-cold water or diethyl ether.
-
Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Step 2: Reduction to this compound The carboxylic acid of S-(4-methoxytrityl)-L-cysteine can be reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran (B86392) complex.
-
Materials: S-(4-methoxytrityl)-L-cysteine, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), Methanol, Saturated ammonium (B1175870) chloride solution.
-
Procedure:
-
Suspend S-(4-methoxytrityl)-L-cysteine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of BH₃·THF (1 M in THF) to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench the excess borane (B79455) by the dropwise addition of methanol.
-
Add saturated ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
-
Characterization Methods
Standard analytical techniques can be employed to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The spectra would be expected to show characteristic signals for the methoxy (B1213986) group, the aromatic protons of the trityl group, and the protons of the cysteinol backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the hydroxyl (-OH) group and the C-S bond.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.
Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, its structural analog, S-trityl-L-cysteine (STLC), is a well-characterized potent and specific inhibitor of the human mitotic kinesin Eg5 (also known as KSP).[5][6] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][6] Therefore, this compound is a promising candidate for investigation as an Eg5 inhibitor.
Mitotic Kinesin Eg5 Inhibition Pathway
The inhibition of Eg5 by STLC and its analogs disrupts the normal process of mitosis. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of mitotic arrest by Eg5 inhibition.
Experimental Workflow for Eg5 Inhibition Assay
The following workflow outlines a typical experimental approach to evaluate the inhibitory potential of a compound like this compound against Eg5.
Caption: Experimental workflow for evaluating Eg5 inhibition.
Experimental Protocol for Microtubule-Activated Eg5 ATPase Assay: [7][8] This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules. Inhibition of this activity is a direct measure of the compound's effect on Eg5 function.
-
Reagents: Recombinant human Eg5 motor domain, paclitaxel-stabilized microtubules, ATP, a phosphate (B84403) detection reagent (e.g., malachite green), and the test compound (this compound).
-
Procedure:
-
Incubate the Eg5 motor domain with varying concentrations of the test compound in a 96-well plate.
-
Initiate the reaction by adding microtubules and ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of the compound.
-
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug discovery, particularly in the context of anticancer research. While direct experimental data is scarce, this technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on the properties and activities of its close structural analogs. The methodologies and pathways described herein should empower researchers to further investigate the potential of this compound and its derivatives as novel therapeutic agents.
References
- 1. S-Trityl-L-Cysteine | C22H21NO2S | CID 76044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-S-4-methoxytrityl-L-cysteine | C38H33NO5S | CID 10995693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]
- 5. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: 4'-Methoxy-S-trityl-L-cysteinol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
CAS Number: 1338701-15-7[1]
Chemical Name: 4'-Methoxy-S-trityl-L-cysteinol
Molecular Formula: C23H25NO2S[1]
Molecular Weight: 379.52 g/mol [1]
Introduction and Background
This compound belongs to a class of S-trityl-L-cysteine derivatives that have garnered significant interest in oncological research. The parent compound, S-trityl-L-cysteine (STLC), is a well-established, potent, and cell-permeable allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[2][3][4] Eg5 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[2][5] Inhibition of Eg5 leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptotic cell death, making it a compelling target for cancer chemotherapy.[3][5][6]
The addition of a methoxy (B1213986) group to the trityl moiety, as seen in this compound, has been shown to enhance its inhibitory activity against tumor cells compared to the parent STLC molecule.[1] This guide provides a comprehensive overview of the technical details surrounding this compound and its analogs, focusing on its mechanism of action, experimental evaluation, and potential therapeutic applications.
Mechanism of Action: Eg5 Inhibition
S-trityl-L-cysteine and its derivatives, including this compound, are allosteric inhibitors that bind to a specific pocket in the Eg5 motor domain.[3] This binding site is formed by the secondary structural elements helix α2, loop L5, and helix α3.[3] This interaction inhibits the basal and microtubule-activated ATPase activity of Eg5, which is essential for its motor function.[2][5] The inhibition of Eg5's ability to slide microtubules apart prevents the separation of centrosomes and the formation of a bipolar spindle, leading to cell cycle arrest in the M phase.[2][3]
Quantitative Data
The following table summarizes the inhibitory activities of S-trityl-L-cysteine (STLC) and this compound.
| Compound | Target | Assay | IC50 / EC50 | Reference |
| S-Trityl-L-cysteine (STLC) | Eg5 | Basal ATPase Activity | 1.0 µM | [5] |
| S-Trityl-L-cysteine (STLC) | Eg5 | Microtubule-activated ATPase Activity | 140 nM | [5] |
| S-Trityl-L-cysteine (STLC) | HeLa Cells | Mitotic Arrest | 700 nM | [5] |
| S-Trityl-L-cysteine (STLC) | Eg5 | Microtubule Sliding Velocity | 500 nM | [2] |
| This compound | NCI60 Tumor Cells | Bipolar Spindle Formation | 28 µM | [1] |
Experimental Protocols
In Vitro Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATPase activity of the Eg5 motor protein, which is essential for its function.
Methodology:
-
Protein Expression and Purification: Human Eg5 motor domain is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.
-
Assay Buffer: Prepare an assay buffer typically containing KCl, MgCl2, and a pH buffer (e.g., PIPES).
-
Reaction Mixture: In a microplate, combine the purified Eg5 protein, microtubules (to stimulate activity), and varying concentrations of the test compound (e.g., this compound).
-
Initiation: Start the reaction by adding ATP.
-
Detection: The rate of ATP hydrolysis is measured by detecting the release of inorganic phosphate (B84403) (Pi). This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of Pi release against the compound concentration to determine the IC50 value.
Cell-Based Mitotic Arrest Assay
This assay determines the concentration of a compound required to induce mitotic arrest in a cell line.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media.
-
Compound Treatment: Seed the cells in multi-well plates and treat them with a range of concentrations of the test compound for a defined period (e.g., 24 hours).
-
Cell Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and stain the DNA with a fluorescent dye (e.g., DAPI) and microtubules with an anti-tubulin antibody.
-
Microscopy: Visualize the cells using fluorescence microscopy.
-
Quantification: Count the percentage of cells arrested in mitosis, characterized by the presence of monoastral spindles, at each compound concentration.
-
Data Analysis: Plot the percentage of mitotically arrested cells against the compound concentration to calculate the EC50 value.
Synthesis Outline
The synthesis of this compound would typically involve two key steps:
-
S-tritylation of L-cysteine: L-cysteine is reacted with 4-methoxytrityl chloride in a suitable solvent, often in the presence of a base, to protect the thiol group.
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety of the resulting 4'-Methoxy-S-trityl-L-cysteine is then reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride or borane, to yield this compound.
Applications in Drug Development
Derivatives of S-trityl-L-cysteine are promising candidates for the development of novel anticancer agents. Their specific mechanism of action, targeting a non-tubulin mitotic protein, offers a potential advantage over traditional antimitotic drugs like taxanes and vinca (B1221190) alkaloids, particularly in overcoming multidrug resistance. The enhanced potency of this compound highlights the potential for further optimization of this chemical scaffold to develop clinically effective Eg5 inhibitors.
Conclusion
This compound is a potent derivative of the Eg5 inhibitor S-trityl-L-cysteine. Its identification and characterization underscore the therapeutic potential of targeting the mitotic motor protein Eg5 in cancer. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this and related compounds is warranted to advance the development of this class of antimitotic agents for clinical use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxytrityl Group: A Linchpin in Modern Cysteine Protection Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the strategic protection and deprotection of reactive amino acid side chains is paramount. Among these, the thiol group of cysteine presents a unique challenge and opportunity, being both highly reactive and crucial for the formation of structurally defining disulfide bonds. The 4-methoxytrityl (Mmt) group has emerged as a versatile and highly valuable tool for cysteine protection, offering a distinct advantage in its finely tuned acid lability. This technical guide provides a comprehensive overview of the role of the Mmt group in cysteine protection, detailing its chemical properties, applications, and the experimental protocols that underpin its use.
Core Principles of the Methoxytrityl Group in Cysteine Protection
The Mmt group is a derivative of the more traditional trityl (Trt) group, with the addition of a methoxy (B1213986) substituent on one of the phenyl rings. This seemingly minor modification has a profound impact on the group's chemical properties, most notably its sensitivity to acid. The electron-donating nature of the methoxy group stabilizes the carbocation formed upon cleavage, rendering the Mmt group significantly more acid-labile than the Trt group.[1][2] This characteristic is the cornerstone of its utility, enabling its selective removal under very mild acidic conditions that leave other, more robust protecting groups intact.[1][3] This "orthogonal" protection strategy is fundamental to the regioselective formation of multiple disulfide bonds in complex peptides.[4][5]
The Mmt group is introduced to the cysteine thiol group to prevent its unwanted oxidation or alkylation during peptide synthesis.[6] It is stable to the basic conditions required for the removal of the fluorenylmethyloxycarbonyl (Fmoc) group during standard solid-phase peptide synthesis (SPPS).[7]
Quantitative Comparison of Acid Lability
The key advantage of the Mmt group lies in its distinct acid lability profile compared to other common cysteine protecting groups. This allows for a hierarchical deprotection strategy, which is essential for complex peptide synthesis.
| Protecting Group | Chemical Name | Cleavage Conditions | Stability to 1-3% TFA in DCM |
| Mmt | 4-Methoxytrityl | 1-3% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][7] | Labile |
| Trt | Trityl | 5-10% TFA in DCM[8] | Slowly cleaved[4] |
| Dpm | Diphenylmethyl | 60-90% TFA in DCM[8] | Stable[4][8] |
Table 1. Comparative acid lability of common trityl-based cysteine protecting groups. The varying degrees of acid sensitivity allow for their selective removal.
Experimental Protocols
Synthesis of Fmoc-Cys(Mmt)-OH
The synthesis of the Fmoc-Cys(Mmt)-OH building block is a prerequisite for its use in SPPS.
Materials:
-
S-4-methoxytrityl cysteine
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve S-4-methoxytrityl cysteine in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the cysteine solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[1]
On-Resin Deprotection of the Mmt Group
The selective removal of the Mmt group while the peptide is still attached to the solid support is a key step in many synthetic strategies.
Materials:
-
Peptide-resin containing a Cys(Mmt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[2]
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a deprotection solution of 1-3% TFA in DCM. Add 2-5% TIS or TES to the solution to act as a scavenger for the released Mmt cation.[8]
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution to the resin and agitate gently for 2-3 minutes. The solution will typically turn yellow or orange due to the formation of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution 5-10 times, or until the yellow/orange color is no longer observed in the drained solution, indicating complete removal of the Mmt group.
-
Wash the resin thoroughly with DCM to remove any residual acid and scavenger.
-
Wash the resin with a neutralizing solution (e.g., 5% N,N-diisopropylethylamine (DIPEA) in DCM) and then with DCM and DMF to prepare for the next synthetic step.[9]
Applications in Regioselective Disulfide Bond Formation
The primary application of the Mmt group in cysteine protection is to facilitate the regioselective formation of multiple disulfide bonds. This is achieved through an orthogonal protection strategy where different cysteine residues in the same peptide are protected with groups that can be removed under different conditions.
A common strategy involves the use of Mmt in combination with a more acid-stable group like Acetamidomethyl (Acm) or a reduction-labile group.
Workflow for Regioselective Disulfide Bond Formation
Caption: Workflow for regioselective disulfide bond formation using Mmt and Acm protecting groups.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a cysteine protecting group is guided by the desired synthetic outcome. The unique properties of the Mmt group place it in a specific niche within this decision framework.
Caption: Decision pathway for selecting a cysteine protecting group based on the synthetic target.
Experimental Workflow Visualization
The integration of Mmt-protected cysteine into a standard solid-phase peptide synthesis workflow follows a well-defined sequence of steps.
Caption: A typical solid-phase peptide synthesis (SPPS) workflow incorporating Fmoc-Cys(Mmt)-OH.
Conclusion
The 4-methoxytrityl group represents a significant advancement in the field of peptide chemistry, providing a finessed level of control over cysteine protection. Its heightened acid sensitivity, relative to other trityl-based protecting groups, is not a limitation but rather its greatest asset, enabling sophisticated orthogonal protection strategies. This allows for the precise and regioselective formation of multiple disulfide bonds, a critical requirement for the synthesis of many complex and therapeutically relevant peptides. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of the Mmt group in their synthetic endeavors, ultimately paving the way for the creation of novel and intricate peptide-based therapeutics.
References
- 1. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. digital.csic.es [digital.csic.es]
- 9. biotage.com [biotage.com]
Key features of S-trityl protecting groups in amino acid chemistry.
An In-depth Technical Guide to S-Trityl Protecting Groups in Amino Acid Chemistry
Introduction
In the intricate field of peptide and protein synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. These chemical moieties temporarily mask reactive functional groups, preventing unintended side reactions and enabling precise, sequential bond formation. Among the arsenal (B13267) of protective groups available to chemists, the S-trityl group holds a prominent position, particularly for the protection of the thiol side chain of cysteine residues.
The cysteine thiol group is highly nucleophilic and susceptible to oxidation, making its protection a critical consideration during peptide synthesis.[1] The S-trityl (triphenylmethyl, Trt) group offers a robust and versatile solution, characterized by its steric bulk, high stability under various conditions, and facile removal under specific, mild acidic treatments.[2] This combination of features makes it exceptionally well-suited for modern synthetic strategies, most notably in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] This guide provides a comprehensive overview of the core features, quantitative data, experimental protocols, and logical workflows associated with the application of S-trityl protecting groups in amino acid chemistry.
Core Features of the S-Trityl Group
Structure and Stability
The S-trityl group is a triphenylmethyl moiety attached to the sulfur atom of the cysteine side chain, forming a stable thioether linkage. This large, sterically hindering group effectively shields the reactive thiol.[2]
A key advantage of the S-trityl group is its stability across a range of chemical conditions. It is generally stable to basic conditions, which is crucial for its compatibility with the piperidine (B6355638) treatments used for Fmoc group removal in SPPS.[3] It also resists many oxidative and reductive conditions that would otherwise affect a free thiol. However, its primary characteristic is its sensitivity to acid.[2] This acid lability is the cornerstone of its utility, allowing for its removal under controlled conditions.
Orthogonality in Peptide Synthesis
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed in any order without affecting the others.[4] The S-trityl group is a key component of orthogonal protection schemes, particularly in Fmoc/tBu strategies.[5]
-
Fmoc Group (Nα-protection): Removed by base (e.g., piperidine).
-
t-Butyl (tBu) Group (Side-chain protection): Removed by strong acid (e.g., high concentration of TFA).
-
S-Trityl Group (Cysteine side-chain protection): Removed by mild to strong acid (e.g., TFA).[6]
While both Trt and tBu groups are acid-labile, the Trityl group can often be cleaved under milder acidic conditions than tBu groups, although they are typically removed simultaneously during the final cleavage from the resin with a standard TFA cocktail.[5][7] More acid-labile variants like Monomethoxytrityl (Mmt) can be removed selectively on-resin with very dilute TFA, leaving tBu groups intact.[8][9]
Introduction of the S-Trityl Group
The trityl group is introduced onto the cysteine thiol via an SN1-type reaction involving the stable trityl cation.[10] A common laboratory method involves reacting L-cysteine with a trityl source, such as triphenylmethanol (B194598) (trityl alcohol), in the presence of an acid like trifluoroacetic acid (TFA).[11] This method can produce S-trityl-L-cysteine in high yields.[11]
Cleavage of the S-Trityl Group
The removal of the S-trityl group is achieved under acidic conditions.[2] The C-S bond is cleaved, liberating the free thiol and generating a stable trityl cation.[6] The deep yellow or orange color often observed during cleavage is due to the formation of this trityl carbonium ion.[1][12]
Because the reaction is reversible, the highly reactive trityl cation must be "scavenged" to prevent re-attachment to the thiol or reaction with other sensitive residues like tryptophan.[6] Scavengers are nucleophilic reagents added to the cleavage cocktail to irreversibly trap the cation. Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): Highly effective at reducing the trityl cation to the inert triphenylmethane.[6][13]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger.[3]
-
Thioanisole: Another common scavenger used in cleavage cocktails.[1]
Quantitative Data Summary
The following tables summarize quantitative data related to the application of S-trityl protecting groups.
Table 1: Conditions for S-Trityl Protection
| Reaction | Trityl Source | Acid Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| S-tritylation of L-cysteine | Triphenylmethanol | Trifluoroacetic acid (TFA) | N/A (TFA as solvent) | 15 min | ~90% | [11] |
| S-tritylation of L-cysteine | Trityl chloride | Triethylamine | DMF / DCM | 2.5 h | N/A |[14] |
Table 2: Conditions for S-Trityl Cleavage in SPPS
| Cleavage Cocktail | Reagent Composition (v/v) | Scavengers | Time | Purpose | Reference |
|---|---|---|---|---|---|
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole, EDT, Phenol | 2-3 h | Standard final cleavage and deprotection | [1] |
| Standard TFA/Scavenger | TFA/TIS/H₂O (96:2:2) | Triisopropylsilane (TIS) | 1.5 - 2 h | Effective Trt cation scavenging | [6][13] |
| TFA/Scavenger | TFA/thioanisole/EDT/anisole (90:5:3:2) | Thioanisole, EDT, Anisole | 2 h | Final cleavage for Arg(Pmc/Pbf) containing peptides | [7] |
| Mild On-Resin Deprotection (Mmt group) | 1-2% TFA in DCM | Triisopropylsilane (TIS) | Multiple short treatments | Selective on-resin deprotection |[8][9] |
Experimental Protocols
Protocol 1: Preparation of S-Trityl-L-Cysteine
This protocol is based on the method of treating cysteine with triphenylmethanol in trifluoroacetic acid.[11]
Materials:
-
L-cysteine
-
Triphenylmethanol (Trityl alcohol)
-
Trifluoroacetic acid (TFA), freshly distilled
-
Diethyl ether (peroxide-free)
-
Sodium acetate (B1210297) solution
Procedure:
-
Dissolve L-cysteine in trifluoroacetic acid in a suitable reaction vessel.
-
Add triphenylmethanol to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Remove the excess trifluoroacetic acid under vacuum at room temperature.
-
To the resulting residue, add diethyl ether to precipitate the product.
-
Add sodium acetate solution to neutralize any remaining acid and facilitate complete precipitation.
-
Filter the solid S-trityl-L-cysteine, wash with water and ether, and dry under vacuum. A yield of approximately 90% can be expected.[11]
Protocol 2: Incorporation of Fmoc-Cys(Trt)-OH in SPPS
This protocol outlines a standard coupling cycle for adding an S-trityl protected cysteine residue during Fmoc-based solid-phase peptide synthesis.[1]
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Fmoc-Cys(Trt)-OH
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Fmoc Deprotection: Treat the N-terminal Fmoc-protected peptidyl-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next synthesis cycle.
Protocol 3: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
This protocol describes the final step of cleaving the synthesized peptide from the resin while simultaneously removing the S-trityl and other acid-labile side-chain protecting groups.[1][6]
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or TFA/TIS/Water (95:2.5:2.5).
-
Cold diethyl ether (peroxide-free)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum for at least 1 hour.[1]
-
Cleavage Reaction: In a fume hood, add the prepared cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[1]
-
Agitation: Agitate the mixture at room temperature for 2-3 hours. The resin slurry may turn deep yellow, indicating the formation of the trityl cation.[1][12]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved and deprotected peptide.
-
Precipitation: Slowly add the filtrate to a larger volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Mandatory Visualizations
Caption: S-Trityl protection of the L-cysteine thiol group.
Caption: Acid-catalyzed cleavage of the S-Trityl group with scavenging.
Caption: General workflow for Fmoc-SPPS incorporating S-Trityl-L-Cysteine.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
The Cornerstone of Stereoselective Synthesis: An In-depth Guide to Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the precise control of molecular architecture is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in determining the biological activity, efficacy, and safety of therapeutic agents. This technical guide provides a comprehensive overview of chiral building blocks, their classification, and their application in the stereoselective synthesis of complex molecules, supported by detailed experimental protocols and quantitative data.
Understanding Chirality and the Importance of Chiral Building Blocks
Chiral molecules, or enantiomers, often exhibit profoundly different interactions with the chiral environment of biological systems, such as enzymes and receptors. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even toxic.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a critical requirement in modern drug development. Chiral building blocks are enantiomerically pure compounds that serve as versatile starting materials or key intermediates in the construction of complex chiral molecules.[][3] Their use can significantly simplify synthetic routes and ensure the desired stereochemical outcome.
Classification of Chiral Building Blocks
Chiral building blocks can be broadly categorized based on their origin and the nature of their chiral element. Understanding this classification is crucial for selecting the appropriate starting material for a given synthetic target.
Caption: Classification of Chiral Building Blocks.
Key Strategies in Chiral Synthesis
Two primary strategies are employed for the synthesis of enantiomerically pure compounds: chiral pool synthesis and asymmetric synthesis.
-
Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes as starting materials.[4] The inherent chirality of these natural products is preserved and transferred throughout the synthetic sequence. A classic example is the use of (-)-shikimic acid in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®).[5]
-
Asymmetric Synthesis: This strategy involves the creation of a new chiral center from a prochiral substrate through the influence of a chiral agent. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents.
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a prominent example of effective chiral auxiliaries.[6][7]
-
Chiral Catalysts: A small amount of a chiral catalyst can generate a large quantity of a chiral product. This is a highly efficient and atom-economical approach. Examples include the Corey-Itsuno reduction for the synthesis of chiral alcohols and the Sharpless asymmetric dihydroxylation for the preparation of chiral diols.[8][9][10]
-
Case Studies in the Application of Chiral Building Blocks
The following sections provide detailed overviews of the synthesis of complex, biologically active molecules, highlighting the use of chiral building blocks and key stereoselective reactions.
Synthesis of Oseltamivir (Tamiflu®) from (-)-Shikimic Acid
The industrial synthesis of the neuraminidase inhibitor oseltamivir provides a prime example of chiral pool synthesis. The naturally occurring (-)-shikimic acid serves as the chiral starting material, possessing the required carbocyclic core and stereochemistry.
Caption: Synthetic Workflow for Oseltamivir.
Quantitative Data for Key Steps in the Synthesis of Oseltamivir
| Step | Reaction | Reagents and Conditions | Yield (%) | Stereoselectivity | Reference |
| 1 | Esterification | EtOH, SOCl₂ | ~95 | N/A | [11] |
| 2 | Trimesylation | MsCl, Et₃N, CH₂Cl₂ | ~98 | N/A | [11] |
| 3 | Regioselective Azidation | NaN₃, Acetone/H₂O, 0 °C | 92 | >99% regioselective | [11] |
| 4 | Aziridination | 1. MsCl, Et₃N 2. DBU | ~85 (over 2 steps) | >99% stereoselective | [11] |
| 5 | Aziridine Ring Opening | 3-pentanol, Lewis Acid | ~90 | >99% regioselective | [5] |
| Overall | ~47 | [11] |
Experimental Protocol: Regioselective Azidation of Trimesylate
-
Materials: Trimesylate derivative of ethyl shikimate, sodium azide (NaN₃), acetone, water.
-
Procedure: The trimesylate is dissolved in a mixture of acetone and water (typically 5:1). The solution is cooled to 0 °C in an ice bath. Sodium azide is added portion-wise while maintaining the temperature. The reaction mixture is stirred at 0 °C for a specified time (e.g., 4 hours), monitoring the progress by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude azido-dimesylate, which can be purified by column chromatography.[11]
Total Synthesis of (+)-Discodermolide
The potent microtubule-stabilizing agent (+)-discodermolide has been the subject of numerous total synthesis efforts. The Paterson group's synthesis is a notable example that relies on substrate-controlled aldol (B89426) reactions to establish the multiple stereocenters of the molecule.
Caption: Synthetic Workflow for (+)-Discodermolide.
Quantitative Data for Key Steps in the Synthesis of (+)-Discodermolide
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereoselectivity | Reference |
| 1 | Boron-Mediated Aldol (for C17-C24) | Chiral ethyl ketone, Formaldehyde surrogate, (-)-Ipc₂BCl, Et₃N | 75 | >95:5 | [12][13] |
| 2 | Lithium-Mediated Aldol Coupling | Ester 40, Aldehyde 13, LiHMDS, THF, -78 °C | 82 | >95:5 (Felkin-Anh control) | [12] |
| 3 | Boron-Mediated Aldol Coupling | Enone 10, Aldehyde 9, (+)-Ipc₂BCl, Et₃N | 78 | >95:5 (1,6-stereoinduction) | [12][13] |
| Overall | 7.8 | [12] |
Experimental Protocol: Boron-Mediated Aldol Reaction
-
Materials: Chiral ethyl ketone, aldehyde, diisopinocampheylboron chloride (Ipc₂BCl), triethylamine (B128534) (Et₃N), anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Procedure: To a solution of the chiral ethyl ketone in the anhydrous solvent at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added triethylamine, followed by the dropwise addition of a solution of Ipc₂BCl in the same solvent. The mixture is stirred at this temperature for a specified time to allow for enol borinate formation. The aldehyde is then added dropwise, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched by the addition of a buffer solution (e.g., phosphate buffer, pH 7) and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.[12][13]
Asymmetric Synthesis of β-Amino Acids using Evans Chiral Auxiliaries
β-amino acids are important structural motifs in many biologically active compounds. The use of Evans oxazolidinone chiral auxiliaries provides a reliable method for their enantioselective synthesis.
Quantitative Data for Asymmetric Synthesis of a β-Amino Acid
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereoselectivity (d.r.) | Reference |
| 1 | N-Acylation | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, propionyl chloride, n-BuLi, THF | 95 | N/A | [14] |
| 2 | Asymmetric Alkylation | N-acylated auxiliary, NaHMDS, benzyl (B1604629) bromoacetate (B1195939), THF, -78 °C | 85 | >98:2 | [14] |
| 3 | Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | 92 | N/A | [14] |
Experimental Protocol: Asymmetric Alkylation
-
Materials: N-acylated Evans auxiliary, sodium hexamethyldisilazide (NaHMDS), benzyl bromoacetate, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: A solution of the N-acylated Evans auxiliary in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of NaHMDS in THF is added dropwise, and the mixture is stirred for 30-60 minutes to form the sodium enolate. Benzyl bromoacetate is then added dropwise, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric product is purified by flash column chromatography.[14]
Conclusion
Chiral building blocks are indispensable tools in modern organic synthesis, enabling the efficient and stereocontrolled construction of complex chiral molecules. The choice between chiral pool synthesis and asymmetric synthesis depends on the specific target and the availability of suitable starting materials. As demonstrated by the syntheses of Oseltamivir and (+)-Discodermolide, a deep understanding of stereoselective reactions and the strategic use of chiral building blocks are essential for the successful development of new therapeutic agents and advanced materials. The continued development of novel chiral building blocks and asymmetric methodologies will undoubtedly pave the way for the synthesis of increasingly complex and valuable molecules.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications - Google Books [books.google.com]
- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,6-asymmetric induction in boron-mediated aldol reactions: application to a practical total synthesis of (+)-discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Applications of Protected Cysteinol Derivatives in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protected cysteinol derivatives are versatile chiral building blocks that have found significant applications in various areas of chemical and pharmaceutical research. Their unique structural features, combining a protected thiol and a primary alcohol on a chiral scaffold, make them invaluable tools in asymmetric synthesis and peptide chemistry. This technical guide provides an in-depth overview of the core applications of protected cysteinol derivatives, complete with experimental protocols, quantitative data for comparison, and detailed visualizations of relevant workflows and pathways.
Core Applications
The primary applications of protected cysteinol derivatives can be broadly categorized into two main areas:
-
Chiral Auxiliaries in Asymmetric Synthesis: The inherent chirality of cysteinol makes its derivatives excellent chiral auxiliaries. By temporarily attaching the cysteinol derivative to a prochiral substrate, it can effectively control the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer. This is particularly valuable in the synthesis of chiral molecules for drug discovery and development.[1]
-
Building Blocks in Peptide Synthesis: Protected cysteinol and its parent amino acid, cysteine, are crucial components in the synthesis of peptides and proteins. The thiol group of cysteine is highly reactive and requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation and disulfide bond formation.[2] The choice of protecting group is critical for the successful synthesis of complex cysteine-containing peptides.
Protected Cysteinol Derivatives as Chiral Auxiliaries
Cysteinol-derived chiral auxiliaries are particularly effective in stereoselective carbon-carbon bond-forming reactions, such as aldol (B89426) reactions. The chiral environment created by the auxiliary directs the approach of the reagents, leading to high diastereoselectivity.
Quantitative Data: Asymmetric Aldol Reaction
The following table summarizes the performance of a chiral ionic liquid derived from L-cysteine in an asymmetric aldol reaction between aromatic aldehydes and ketones.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-nitrobenzaldehyde | Acetone (B3395972) | 10 | 24 | 72 | 96 |
| 2 | 4-nitrobenzaldehyde | Acetone | 10 | 24 | 76 | 94 |
| 3 | 2-nitrobenzaldehyde | Cyclohexanone (B45756) | 20 | 48 | 70 | 92 |
| 4 | 4-nitrobenzaldehyde | Cyclohexanone | 20 | 48 | 75 | 90 |
Data sourced from a study on chiral ionic liquids based on L-cysteine derivatives.[3]
Experimental Protocol: Asymmetric Aldol Reaction using a Cysteinol-Derived Chiral Auxiliary
This protocol describes a general procedure for an asymmetric aldol reaction catalyzed by a chiral ionic liquid derived from L-cysteine.
Materials:
-
Chiral ionic liquid catalyst (e.g., S-methyl-L-cysteine cation with bis(trifluoromethane)sulfonimide anion)
-
Aromatic aldehyde
-
Ketone (e.g., acetone or cyclohexanone)
-
Solvent (e.g., water or DMSO for cyclohexanone reactions)
-
Diethyl ether (for extraction)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A suspension of the chiral catalyst (10-20 mol%) in the ketone (2 mmol) is stirred for 30 minutes at room temperature.
-
The aromatic aldehyde (1 mmol) is added to the mixture.
-
The resulting mixture is stirred at room temperature for the time indicated in the data table (24-48 hours).
-
Upon completion, the reaction mixture is subjected to extraction with diethyl ether (4 x 2 mL).
-
The organic layers are combined and concentrated under vacuum to yield the aldol product.
-
The catalyst, being immiscible in diethyl ether, can be recovered, redissolved in the ketone, and dried under vacuum for reuse.[3]
Protected Cysteine Derivatives in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of cysteine-containing peptides is a significant challenge due to the reactivity of the thiol side chain. A variety of protecting groups have been developed to mask the thiol group during SPPS, each with its own advantages and disadvantages regarding stability and cleavage conditions.
Quantitative Data: Racemization of Protected Cysteine Derivatives in SPPS
Racemization of the C-terminal cysteine residue is a common side reaction during peptide synthesis. The choice of protecting group can significantly impact the extent of racemization.
| Cysteine Derivative | Coupling Method | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
Data sourced from a study comparing different cysteine protecting groups.[4]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of a Cysteine-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., H-Gly-Cys-Phe-NH₂) on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Base: DIPEA (N,N-diisopropylethylamine) or 2,4,6-trimethylpyridine (B116444) (TMP)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Pre-activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU (3 eq), HOBt (3 eq), and TMP (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin as in step 2.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Fmoc-Gly-OH):
-
Couple Fmoc-Gly-OH using the same procedure as in step 2.
-
Wash the resin as in step 2.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.[5]
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway: Redox Regulation via Cysteine Modification
Cysteine residues in proteins can undergo reversible post-translational modifications in response to cellular redox signals, such as reactive oxygen species (ROS). These modifications can alter protein function and propagate signaling cascades.
Caption: A simplified model of a redox signaling pathway involving cysteine modification.
Conclusion
Protected cysteinol derivatives are indispensable tools in modern chemical research. Their application as chiral auxiliaries enables the stereocontrolled synthesis of complex molecules, while their role as protected building blocks is fundamental to the successful synthesis of cysteine-containing peptides. The careful selection of protecting groups and reaction conditions, as detailed in this guide, is paramount to achieving high yields and purity in these applications. The provided workflows and pathways offer a visual representation of the key processes where these versatile compounds play a crucial role. Further research into novel protecting groups and catalytic systems based on the cysteinol scaffold will undoubtedly continue to expand their utility in the fields of drug discovery and materials science.
References
A Comprehensive Review of S-trityl-L-cysteine Analogues: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-trityl-L-cysteine (STLC) has emerged as a significant lead compound in the development of novel anticancer therapeutics. Its unique mechanism of action, targeting the mitotic kinesin Eg5, has positioned it and its analogues as promising candidates for overcoming the limitations of traditional anti-mitotic agents that target tubulin. This technical guide provides a comprehensive review of the literature on S-trityl-L-cysteine analogues, encompassing their synthesis, structure-activity relationships (SAR), biological evaluation, and the signaling pathways they modulate.
Core Concept: Targeting the Mitotic Kinesin Eg5
STLC and its derivatives are potent and selective allosteric inhibitors of Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2][3] By binding to a pocket on the Eg5 motor domain, these compounds inhibit its ATPase activity, which is crucial for its function.[1][3][4] This inhibition prevents the separation of duplicated centrosomes, leading to the formation of characteristic monoastral spindles and ultimately arresting cells in mitosis.[1][5][6] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[2][5]
Synthesis of S-trityl-L-cysteine Analogues
The general synthesis of S-trityl-L-cysteine analogues involves the reaction of a substituted trityl alcohol or trityl chloride with L-cysteine or its derivatives. The trityl group serves as a protecting group for the thiol moiety of cysteine. A common synthetic route involves the thioetherification of tertiary alcohols with cysteine or cysteamine (B1669678) using boron trifluoride diethyl etherate in acetic acid.[7] Modifications to the trityl group are typically introduced by using appropriately substituted benzophenones as precursors for the tertiary alcohols.[7]
General Synthetic Workflow
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of STLC analogues. These studies have revealed key structural features that govern their inhibitory activity against Eg5.
-
Trityl Group: Substitutions on the phenyl rings of the trityl group significantly influence activity. Lipophilic para-substituents on one of the phenyl rings have been shown to enhance potency.[8][9]
-
Cysteine Moiety: The free amino and carboxyl groups of the L-cysteine moiety play a crucial role in binding to the Eg5 pocket.[7] While some modifications are tolerated, significant alterations can reduce or abolish activity.[7]
-
Stereochemistry: The S- and D-enantiomers of S-tritylcysteine are nearly equally potent, indicating a lack of significant stereospecificity for the cysteine chiral center.[10]
Quantitative Data on S-trityl-L-cysteine and Selected Analogues
The following table summarizes the inhibitory activities of STLC and some of its key analogues against Eg5 and their effects on cancer cells.
| Compound | Modification | Eg5 Basal ATPase IC50 (µM) | Eg5 Microtubule-Activated ATPase IC50 (nM) | HeLa Cell Mitotic Arrest IC50 (nM) | Reference(s) |
| S-trityl-L-cysteine (STLC) | - | 1.0 | 140 | 700 | [1][3][6] |
| p-methoxyphenyl analogue | para-methoxy substitution on one phenyl ring | Not Reported | ~100 (Kiapp) | 200 | [9] |
| CF3-STLC | Trifluoromethylphenyl substitution | Not Reported | Not Reported | Potent KSP inhibitor | [11] |
Experimental Protocols
Eg5 ATPase Activity Assay
The microtubule-activated ATPase activity of Eg5 is a key measure of its motor function and is commonly used to screen for inhibitors. A widely used method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.[4][12]
Principle: The hydrolysis of ATP by Eg5 produces ADP. In the presence of phosphoenolpyruvate (B93156) (PEP) and pyruvate kinase (PK), ADP is converted back to ATP with the concomitant conversion of PEP to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer (e.g., 25 mM ACES/KOH pH 6.9, 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM β-mercaptoethanol) is supplemented with PEP, NADH, PK, and LDH.[4]
-
Incubation: Recombinant Eg5 protein and taxol-stabilized microtubules are added to the reaction mixture.
-
Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of NADH oxidation is measured spectrophotometrically at 340 nm.
-
Inhibitor Screening: To determine the IC50 value of a compound, the assay is performed in the presence of varying concentrations of the inhibitor.
Mitotic Arrest Assay in HeLa Cells
This cell-based assay is used to determine the ability of a compound to induce mitotic arrest.
Principle: Cells treated with an Eg5 inhibitor will be unable to form a bipolar spindle and will arrest in mitosis with a characteristic monoastral spindle phenotype. The percentage of cells in mitosis can be quantified by flow cytometry or fluorescence microscopy.
Protocol Outline:
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the S-trityl-L-cysteine analogue for a specified period (e.g., 17-24 hours).[13][14]
-
Cell Staining:
-
Flow Cytometry: Cells are harvested, fixed, and stained with a DNA dye such as propidium (B1200493) iodide (PI) to analyze the cell cycle distribution.[13][15]
-
Fluorescence Microscopy: Cells are fixed and stained for DNA (e.g., with DAPI or Hoechst) and microtubules (e.g., with an anti-α-tubulin antibody) to visualize the mitotic spindles.[13]
-
-
Analysis: The percentage of cells in the G2/M phase of the cell cycle (for flow cytometry) or the percentage of cells with a monoastral spindle phenotype (for microscopy) is determined. The IC50 for mitotic arrest is calculated from the dose-response curve.
Signaling Pathway of STLC-Induced Apoptosis
Prolonged mitotic arrest induced by S-trityl-L-cysteine analogues activates the intrinsic (mitochondrial) pathway of apoptosis.[2][5] This is characterized by the activation of initiator caspase-9, which then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately cell death.[2][5] In some neuroblastoma cell lines, STLC-mediated apoptosis has also been linked to the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[16]
Conclusion and Future Directions
S-trityl-L-cysteine and its analogues represent a promising class of antimitotic agents with a distinct mechanism of action from traditional tubulin-targeting drugs. The extensive research into their synthesis, SAR, and biological activity has provided a solid foundation for the development of clinically viable drug candidates. Future research should focus on further optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Additionally, exploring their potential in combination therapies and investigating mechanisms of resistance will be crucial for their successful translation into the clinic. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area of cancer therapeutics.
References
- 1. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Micromolar taxol, with or without hyperthermia, induces mitotic catastrophe and cell necrosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4'-Methoxy-S-trityl-L-cysteinol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of 4'-Methoxy-S-trityl-L-cysteinol at the C-terminus of a peptide using Solid-Phase Peptide Synthesis (SPPS). This method allows for the synthesis of peptide alcohols, which are valuable in various research and therapeutic applications, including the development of protease inhibitors and as intermediates for further chemical modifications.
The protocol leverages the highly acid-labile 4-methoxytrityl (Mmt) protecting group for the thiol side-chain of cysteinol and utilizes 2-chlorotrityl chloride (2-CTC) resin for the initial anchoring of the amino alcohol. The Mmt group offers orthogonal protection, allowing for its selective removal on-resin to enable specific modifications of the cysteine thiol group if required.
Key Experimental Protocols
Attachment of N-Fmoc-4'-Methoxy-S-trityl-L-cysteinol to 2-Chlorotrityl Chloride Resin
This protocol outlines the crucial first step of anchoring the C-terminal amino alcohol to the solid support. The use of 2-chlorotrityl chloride resin is recommended to minimize side reactions such as epimerization.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
N-Fmoc-4'-Methoxy-S-trityl-L-cysteinol
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g loading) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve N-Fmoc-4'-Methoxy-S-trityl-L-cysteinol (2.0 equivalents relative to resin loading) in DCM (10 mL/g of resin). A small amount of DMF can be added to aid dissolution.
-
Add DIPEA (4.0 equivalents relative to the amino alcohol) to the amino alcohol solution.
-
Add the solution to the swollen resin and agitate the mixture for 2 hours at room temperature.
-
To cap any remaining unreacted chlorotrityl groups, add methanol (1 mL/g of resin) and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The loading of the first amino alcohol can be determined spectrophotometrically by Fmoc quantification.
Standard Fmoc-SPPS Elongation Cycle
Following the attachment of the C-terminal cysteinol, the peptide chain is elongated using standard Fmoc-SPPS protocols.
Materials:
-
Loaded resin from the previous step
-
20% (v/v) Piperidine (B6355638) in DMF
-
Fmoc-protected amino acids
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-4 equivalents) with coupling reagents (e.g., HBTU/HOBt or HATU) and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat the cycle until the desired peptide sequence is assembled.
On-Resin Selective Deprotection of the Mmt Group (Optional)
The Mmt group can be selectively removed on-resin to allow for modification of the cysteine thiol, such as disulfide bond formation. The S-Mmt group is significantly more acid-labile than the S-Trt and tert-butyl based protecting groups.[1]
Materials:
-
Peptidyl-resin with Mmt-protected cysteinol
-
Cleavage solution: 1-2% Trifluoroacetic acid (TFA) in DCM
-
Triisopropylsilane (TIS) as a scavenger (optional, 2-5%)
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with the 1-2% TFA/DCM solution (with or without TIS) for 2 minutes.
-
Drain the solution.
-
Repeat the treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the effluent.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
The resin with the free thiol is now ready for on-resin modification (e.g., oxidation to form a disulfide bridge).
Cleavage of the Peptide Alcohol from the Resin and Global Deprotection
This protocol describes the final cleavage of the peptide from the 2-chlorotrityl resin and the simultaneous removal of other acid-labile side-chain protecting groups. For peptides synthesized on 2-chlorotrityl resin, a milder cleavage cocktail can be used to obtain a fully protected peptide fragment if desired.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)
-
Ice-cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin (10 mL/g of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the initial loading of the 2-CTC resin and the efficiency of the first amino alcohol coupling. |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test; may be lower for sterically hindered amino acids. |
| On-Resin Mmt Deprotection Yield | >95% | Can be optimized by adjusting the number of TFA treatments and reaction time.[1] |
| Final Crude Peptide Purity | 70-90% | Sequence-dependent; determined by RP-HPLC. |
| Overall Yield (after purification) | 10-40% | Highly dependent on the peptide length, sequence, and purification efficiency. |
Visualizations
SPPS Workflow for C-Terminal Cysteinol Peptides```dot
Orthogonal Protection Strategy with Mmt-Cysteinol
Caption: Orthogonal deprotection strategy using this compound in SPPS.
Potential Application: C-terminal Cysteinol in Protease Inhibitor Design
Caption: A potential pathway for utilizing a C-terminal cysteinol peptide as a precursor for a protease inhibitor.
References
Application Notes and Protocols: Solid-Phase Peptide Synthesis with Mmt-Protected Cysteinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of complex peptide sequences. The strategic use of orthogonal protecting groups is paramount for the synthesis of modified peptides, such as those incorporating unnatural amino acids or requiring site-specific modifications. The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group, particularly useful for the side-chain protection of residues like cysteine. Its selective removal under mildly acidic conditions, which do not affect other common acid-labile protecting groups (e.g., Boc, tBu), allows for specific on-resin manipulations.[1][2][3]
Cysteinol, the reduced alcohol analogue of cysteine, is a valuable building block for introducing a unique structural and functional moiety into peptides. The incorporation of cysteinol can impact the peptide's conformation, stability, and biological activity. This document provides detailed application notes and protocols for the solid-phase synthesis of peptides containing Mmt-protected cysteinol.
Note: Direct literature on the solid-phase peptide synthesis specifically utilizing Fmoc-Mmt-cysteinol is limited. The protocols and information presented herein are based on the well-established principles of SPPS, the known chemistry of the Mmt protecting group with cysteine, and methodologies for the synthesis of peptide alcohols.[4][5] The synthesis of Fmoc-Mmt-cysteinol is proposed based on analogous reactions with cysteine.[5]
Key Features of Mmt Protection in SPPS
-
Orthogonality: The Mmt group is orthogonal to the base-labile Fmoc group used for Nα-protection and the more acid-stable side-chain protecting groups like t-butyl (tBu) and tert-butyloxycarbonyl (Boc).[6][7]
-
Mild Deprotection: Selective removal of the Mmt group is typically achieved with low concentrations of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often between 0.5% and 2%.[5][8]
-
On-Resin Modification: The selective deprotection of the Mmt group on the solid support allows for site-specific modifications of the cysteinol side chain, such as alkylation, acylation, or disulfide bond formation with another deprotected cysteine residue.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-S-Mmt-L-Cysteinol
This protocol describes a proposed synthesis of Fmoc-S-Mmt-L-cysteinol based on the known synthesis of Fmoc-Cys(Mmt)-OH.
Materials:
-
L-Cysteinol
-
4-methoxytrityl chloride (Mmt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
S-Mmt Protection of L-Cysteinol:
-
Dissolve L-cysteinol in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add a solution of Mmt-Cl in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain S-Mmt-L-cysteinol.
-
-
N-Fmoc Protection:
-
Dissolve the crude S-Mmt-L-cysteinol in a mixture of 10% aqueous sodium bicarbonate and acetone (B3395972).
-
Add a solution of Fmoc-OSu in acetone.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove impurities.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield Fmoc-S-Mmt-L-cysteinol.
-
Protocol 2: Solid-Phase Peptide Synthesis of a Peptide Containing Mmt-Cysteinol
This protocol outlines the general steps for incorporating Fmoc-S-Mmt-L-cysteinol into a peptide sequence on a solid support using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-S-Mmt-L-cysteinol
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure®/HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Incorporation of Fmoc-S-Mmt-L-Cysteinol: Follow the general amino acid coupling procedure (step 3) using Fmoc-S-Mmt-L-cysteinol.
-
Chain Elongation: Repeat the Fmoc deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
Protocol 3: On-Resin Selective Deprotection of the Mmt Group
This protocol allows for the selective removal of the Mmt group from the cysteinol side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing Mmt-cysteinol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Mmt Deprotection:
-
Prepare a solution of 1-2% TFA in DCM (v/v). A small amount of TIS (2-5%) can be added as a scavenger.
-
Treat the resin with the TFA/DCM solution for 2 minutes.
-
Drain the solution (a yellow-orange color indicates the release of the Mmt cation).
-
Repeat the treatment 4-5 times until the solution remains colorless.
-
Wash the resin with DCM (5 times).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (v/v) to neutralize any residual acid.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
The resin is now ready for on-resin modification of the free cysteinol side chain.
-
Protocol 4: Final Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of all remaining acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to a small volume.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes various conditions reported for the selective deprotection of the Mmt group from cysteine residues on a solid support. While this data is for cysteine, similar conditions are expected to be effective for Mmt-protected cysteinol. Researchers should optimize these conditions for their specific peptide sequence.
| Reagent Composition | Treatment Time | Number of Treatments | Scavenger | Reference |
| 1% TFA in DCM | 2 min | 3-5 | 1-5% TIS | |
| 2% TFA in DCM | 2 min | 4 | 5% TIS | [8] |
| 0.5-1.0% TFA | Not specified | Not specified | Not specified | [5][9] |
| 10% Acetic Acid, 20% TFE in DCM | 5 min | 3 | None | [6][7] |
| 30% HFIP in DCM | 5 min | 3 | None | [6][7] |
| 0.6 M HOBt in DCM/TFE (1:1) | 1 hour | 2 | None |
Visualizations
Structure of Fmoc-S-Mmt-L-Cysteinol
Caption: Structure of Fmoc-S-Mmt-L-Cysteinol building block.
SPPS Workflow for Incorporation of Mmt-Cysteinol
Caption: General SPPS cycle for incorporating Mmt-Cysteinol.
On-Resin Selective Mmt Deprotection and Modification
Caption: Workflow for selective Mmt deprotection and modification.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 9. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Cleavage of the 4-Methoxytrityl (Mmt) Group from Cysteinol
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group frequently used for the thiol functionality of cysteine and its derivatives, such as cysteinol. Its selective removal under mild acidic conditions makes it an invaluable tool in multi-step organic synthesis, particularly in peptide and medicinal chemistry. These notes provide detailed protocols and comparative data for the efficient deprotection of N-Mmt-cysteinol.
Mechanism of Mmt Cleavage
The cleavage of the S-Mmt bond is an acid-catalyzed process. The reaction is initiated by the protonation of the sulfur atom, which transforms the thiol into a better leaving group. Subsequently, the C-S bond cleaves, leading to the formation of the free thiol and a resonance-stabilized 4-methoxytrityl cation.[1][2] The stability of this carbocation is a key factor in the high acid sensitivity of the Mmt group.[3] The released Mmt cation is typically quenched by a scavenger to prevent side reactions or reattachment to the thiol.[3][4]
Comparative Data for Mmt Cleavage Conditions
The selection of an appropriate cleavage cocktail is critical for achieving high yield and purity. The following table summarizes various reported conditions for the removal of the Mmt group, primarily from cysteine residues within peptides, which are directly applicable to cysteinol.
| Reagent/Cocktail | TFA Concentration (%) | Solvent System | Scavenger(s) | Reaction Time | Notes |
| TFA/DCM/TIS | 1% | Dichloromethane (B109758) (DCM) | Triisopropylsilane (B1312306) (TIS) | 5 x 2 min | Effective for on-resin batch-wise deprotection.[4] |
| TFA/DCM/TES | 1% | Dichloromethane (DCM) | Triethylsilane (TES) | 30 min | Achieves complete removal.[5] |
| TFA/DCM | 2% | Dichloromethane (DCM) | TIS or TES (optional) | 5 x 10 min | Multiple short treatments enhance cleavage efficiency.[3][4] |
| TFA | 0.5 - 1.0% | Not specified | Not specified | Not specified | Effective for selective removal in the presence of t-butyl and S-Trt groups.[6][7] |
| HOBt/DCM/TFE | 0.6 M HOBt | DCM/Trifluoroethanol (TFE) (1:1) | None | 1 hour | An alternative, non-TFA based method. |
| Acetic Acid/TFE/DCM | Not applicable | AcOH/TFE/DCM (1:2:7) | None | Not specified | A milder acidic condition for Mmt removal. |
Experimental Protocols
Protocol 1: Standard Mmt Cleavage using TFA in DCM
This protocol describes a standard method for the cleavage of the Mmt group from S-(4-methoxytrityl)-cysteinol in a solution phase.
Materials:
-
S-(4-methoxytrityl)-cysteinol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger
-
Diethyl ether, cold
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the S-(4-methoxytrityl)-cysteinol substrate in anhydrous dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES), to the solution. A typical concentration is 5% (v/v) of the total solvent volume.[5] Scavengers are crucial for trapping the released Mmt cation and preventing its reattachment to the thiol group.[4]
-
Initiation of Cleavage: While stirring, add trifluoroacetic acid (TFA) to the solution to a final concentration of 1-2% (v/v).[4][8] Upon addition of TFA, the solution may develop a yellow or orange color due to the formation of the Mmt cation.[4]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This typically takes between 30 to 60 minutes.
-
Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize the TFA.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cysteinol product.
-
Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the cleavage of the Mmt group from cysteinol.
Caption: Workflow for Mmt deprotection of cysteinol.
Caption: Simplified mechanism of Mmt group cleavage.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. biotage.com [biotage.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. peptide.com [peptide.com]
- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: 4'-Methoxy-S-trityl-L-cysteinol in Targeted Drug Delivery Systems
Abstract: This document provides detailed application notes and experimental protocols for the potential use of 4'-Methoxy-S-trityl-L-cysteinol as a key component in the development of targeted drug delivery systems. The focus is on its application as a linker-payload conjugate in antibody-drug conjugates (ADCs) for cancer therapy, leveraging the cytotoxic properties of S-trityl-L-cysteine derivatives which act as inhibitors of the mitotic kinesin spindle protein (KSP/Eg5).
Application Notes
This compound is a derivative of S-trityl-L-cysteine (STLC), a known potent and selective inhibitor of the KSP/Eg5.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy.[1] Inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells. The trityl group on the cysteine thiol provides a stable protecting group and is crucial for the inhibitory activity. The methoxy (B1213986) substitution on the trityl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding affinity and pharmacokinetic profile.
The primary application of this compound in targeted drug delivery is envisioned as a cytotoxic payload in ADCs.[2] In this context, the cysteinol moiety can be derivatized to incorporate a linker, which is then conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This approach allows for the selective delivery of the potent cytotoxic agent to cancer cells, minimizing systemic toxicity.[2]
Proposed Mechanism of Action:
The proposed mechanism involves the ADC binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[3] Once inside the cell, the linker is cleaved by intracellular enzymes (e.g., cathepsins), releasing the 4'-Methoxy-S-trityl-L-cysteine payload.[2] The released payload then binds to and inhibits KSP, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis of the cancer cell.[1]
Experimental Protocols
Synthesis of a Valine-Citrulline Linker-Payload Conjugate
This protocol describes the synthesis of a cleavable linker-payload construct using this compound and a valine-citrulline (Val-Cit) dipeptide linker, which is susceptible to cleavage by intracellular proteases like cathepsin B.[2]
Materials:
-
This compound
-
Fmoc-Val-Cit-PABC-PNP
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PABC-PNP in 20% piperidine in DMF. Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum. Wash the residue with diethyl ether and dry.
-
Conjugation: Dissolve the deprotected linker and this compound in DMF.
-
Add DIPEA to the solution and stir at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final linker-payload conjugate by mass spectrometry and NMR spectroscopy.
Formulation of Payload-Loaded Nanoparticles
This protocol outlines the formulation of lipid-based nanoparticles encapsulating the this compound payload for targeted delivery.
Materials:
-
This compound-linker conjugate
-
DSPE-PEG(2000)
-
Cholesterol
-
Soybean phosphatidylcholine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator
Procedure:
-
Lipid Film Hydration: Dissolve the lipids (DSPE-PEG(2000), cholesterol, soybean phosphatidylcholine) and the payload in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS by rotating the flask at 60°C for 1 hour.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to form nanoparticles.
-
Purification: Extrude the nanoparticle suspension through polycarbonate membranes of decreasing pore size to obtain a uniform size distribution.
-
Remove the unencapsulated payload by dialysis against PBS.
In Vitro Drug Release Study
This protocol evaluates the release of the payload from the nanoparticles in a simulated intracellular environment.
Materials:
-
Payload-loaded nanoparticles
-
PBS (pH 7.4 and pH 5.5)
-
Cathepsin B
-
Dialysis tubing (MWCO 10 kDa)
-
HPLC system
Procedure:
-
Place a known concentration of the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in release media (PBS at pH 7.4 and pH 5.5, with and without cathepsin B).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw samples from the release medium.
-
Quantify the amount of released payload using HPLC.
In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxic effect of the targeted drug delivery system on cancer cells overexpressing the target antigen.
Materials:
-
Target cancer cell line (e.g., PC3 for prostate cancer)[1]
-
Non-target cell line
-
ADC or payload-loaded nanoparticles
-
Cell culture medium and supplements
-
MTT or similar cell viability assay reagent
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC or nanoparticles.
-
Incubate for 72 hours.
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance using a plate reader to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Payload-NP | 125 ± 5.2 | 0.15 ± 0.02 | -18.5 ± 1.3 | 85.3 ± 4.1 |
Table 2: In Vitro Drug Release Profile
| Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 5.5 + Cathepsin B (%) |
| 1 | 2.1 ± 0.3 | 5.4 ± 0.6 | 15.2 ± 1.1 |
| 6 | 8.5 ± 0.9 | 18.2 ± 1.5 | 45.8 ± 2.3 |
| 12 | 15.3 ± 1.2 | 30.1 ± 2.1 | 70.4 ± 3.5 |
| 24 | 22.7 ± 1.8 | 42.5 ± 2.8 | 88.9 ± 4.0 |
Table 3: In Vitro Cytotoxicity (IC50 values)
| Compound/Formulation | Target Cells (nM) | Non-Target Cells (nM) |
| Free Payload | 15.8 ± 1.2 | 12.5 ± 0.9 |
| ADC | 2.5 ± 0.3 | > 1000 |
| Payload-NP (Targeted) | 8.9 ± 0.7 | > 1000 |
Visualizations
References
- 1. A potent chemotherapeutic strategy in prostate cancer: S-(methoxytrityl)-L-cysteine, a novel Eg5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore-Based Structure Optimization of S‑Trityl‑l‑Cysteine Derivatives for Cytotoxic Payload Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
Application Notes and Protocols: Incorporation of 4'-Methoxy-S-trityl-L-cysteinol into Imaging Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of specific chemical moieties into imaging probes is a cornerstone of modern drug development and biomedical research. 4'-Methoxy-S-trityl-L-cysteinol is a valuable building block for the synthesis of sophisticated imaging probes designed to investigate biological processes involving cysteine residues. The trityl group provides a robust protecting strategy for the thiol functionality of cysteine, while the 4-methoxy substitution on the trityl group offers distinct advantages for deprotection under mild acidic conditions, allowing for orthogonal protection strategies in complex syntheses.[1][2][3] This document provides detailed application notes and experimental protocols for the incorporation of this compound into fluorescent imaging probes.
Advantages of the 4'-Methoxy-S-trityl (Mmt) Group
The selection of a suitable protecting group is critical in the synthesis of complex biomolecules. The 4'-Methoxy-S-trityl group offers several advantages over the unsubstituted trityl group for the protection of the cysteine thiol.
| Property | 4'-Methoxy-S-trityl (Mmt) | S-Trityl (Trt) | Reference |
| Deprotection Condition | Highly acid-sensitive; completely removed with 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) / Triethylsilane (TES) (95:5) within 30 minutes. | Less acid-sensitive; only 4-5% removed under the same conditions as Mmt deprotection. | [1] |
| Orthogonality | Can be selectively removed in the presence of t-butyl based protecting groups and S-Trityl (Trt) groups.[2] | Limited orthogonality with other acid-labile groups. | |
| Compatibility | Compatible with 2-chlorotrityl resin supports, allowing for on-resin manipulations.[1] | Compatible with standard solid-phase peptide synthesis (SPPS) resins. |
Applications in Imaging Probe Development
Probes incorporating this compound can be designed for a variety of applications, primarily centered around the unique reactivity of the cysteine thiol. Once deprotected, the free thiol can be used as a reactive handle for targeting specific biological sites or for sensing endogenous species.
-
Enzyme Activity Probes: The free thiol can act as a nucleophile to probe the activity of enzymes with reactive cysteine residues in their active sites.
-
Redox Environment Sensing: The thiol-disulfide interchange is a key component of cellular redox homeostasis. Probes with a deprotected cysteine thiol can be used to investigate these processes.
-
Targeted Bioconjugation: The thiol group can be used for specific conjugation to maleimide-functionalized targeting ligands (e.g., antibodies, peptides) for targeted imaging applications.
A potential application is in the study of redox signaling pathways, such as the Keap1-Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. Cysteine residues in Keap1 are crucial for its function as a sensor of electrophiles and reactive oxygen species (ROS). An imaging probe containing a reactive thiol could potentially be used to study the modification of these critical cysteine residues.
Caption: Proposed interaction of a cysteinol-based imaging probe within the Keap1-Nrf2 signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a fluorescent imaging probe using this compound.
Protocol 1: Coupling of this compound to a Carboxy-Functionalized Fluorophore
This protocol describes the coupling of the amino group of this compound to a fluorophore containing a carboxylic acid moiety using standard peptide coupling reagents.
Materials:
-
This compound
-
Carboxy-functionalized fluorophore (e.g., Cy3-COOH, Cy5-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxy-functionalized fluorophore (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated fluorophore solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified probe.
References
Application Notes and Protocols for the Use of Fmoc-L-Cys(Mmt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those containing multiple cysteine residues, requires a sophisticated approach to side-chain protection to ensure the correct formation of disulfide bonds and to minimize side reactions. The 4-methoxytrityl (Mmt) group, when used to protect the thiol side-chain of cysteine, offers a significant advantage due to its extreme acid lability. Fmoc-L-Cys(Mmt)-OH is a key building block in Solid-Phase Peptide Synthesis (SPPS) that enables selective deprotection of a specific cysteine residue on the solid support under very mild acidic conditions. This orthogonality allows for the sequential and regioselective formation of disulfide bridges, a critical step in the synthesis of many biologically active peptides and proteins.
These application notes provide a comprehensive overview of the use of Fmoc-L-Cys(Mmt)-OH, including a comparison with other common cysteine protecting groups, detailed experimental protocols for its use in SPPS, and workflows for the synthesis of disulfide-bridged peptides.
Data Presentation: Comparison of Cysteine Side-Chain Protecting Groups
The choice of the appropriate cysteine protecting group is crucial for the success of a peptide synthesis campaign. The following table summarizes the properties and deprotection conditions of commonly used thiol protecting groups in Fmoc-SPPS.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality and Remarks |
| 4-Methoxytrityl | Mmt | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [1][2][3] | Highly acid-labile. Ideal for selective on-resin deprotection in the presence of tBu and Trt groups.[3] Enables regioselective disulfide bond formation.[4][5] |
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA)[5] | Most common and cost-effective for routine synthesis where a free thiol is desired after cleavage.[5][6] Prone to causing racemization.[6] |
| Acetamidomethyl | Acm | Iodine (I2), Silver tetrafluoroborate (B81430) (AgBF4), Mercury(II) acetate (B1210297) (Hg(OAc)2) | Stable to TFA. Used for orthogonal protection when forming multiple disulfide bonds. The second disulfide bond is formed after cleavage from the resin. |
| tert-Butyl | tBu | High concentrations of TFA with scavengers (e.g., TFA/TIS/H2O/DODT) | Very stable to standard TFA cleavage. Useful for synthesizing peptides with a free Cys residue after cleavage or for complex orthogonal schemes. |
| tert-Butylthio | StBu | Reducing agents (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) | Stable to both acidic and basic conditions of SPPS. Allows for on-resin or in-solution disulfide bond formation by reduction and subsequent oxidation. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis
This protocol describes the incorporation of an Fmoc-L-Cys(Mmt)-OH residue into a peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Cys(Mmt)-OH
-
Coupling reagents: HCTU (or HATU, HBTU), N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Cys(Mmt)-OH (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and vortex for 1 minute to activate.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 40 minutes to 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: On-Resin Selective Deprotection of the Mmt Group
This protocol details the selective removal of the Mmt group from the cysteine side-chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing a Cys(Mmt) residue
-
Deprotection solution: 1-2% TFA in DCM
-
Scavenger: 2-5% Triisopropylsilane (TIS)
-
Neutralization solution: 10% DIPEA in DMF
-
Washing solvents: DCM, DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Mmt Deprotection:
-
Prepare the deprotection solution (e.g., 1% TFA, 5% TIS in DCM).
-
Add the deprotection solution to the resin and agitate for 2 minutes.
-
Drain the solution. The filtrate will have a characteristic yellow color due to the Mmt cation.
-
Repeat the treatment with the deprotection solution multiple times (5-10 times) until the yellow color is no longer observed in the filtrate.[7]
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5 times).
-
Wash the resin with DMF (5 times).
-
Neutralize the resin by treating it with 10% DIPEA in DMF for 5 minutes (2 times).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
The resin now contains a free thiol group ready for subsequent modification (e.g., disulfide bond formation).
-
Protocol 3: On-Resin Disulfide Bond Formation
This protocol describes the formation of a disulfide bridge between two cysteine residues on the resin after selective deprotection.
Materials:
-
Peptide-resin with two deprotected cysteine residues
-
Oxidizing agent: N-chlorosuccinimide (NCS) or Iodine (I2)
-
Solvent: DMF
Procedure using NCS:
-
Resin Preparation: Ensure the peptide-resin with free thiols is washed and swollen in DMF.
-
Oxidation:
-
Washing:
-
Drain the oxidizing solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
The resin now contains a cyclized peptide with a disulfide bridge.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a disulfide-bridged peptide using Fmoc-L-Cys(Mmt)-OH.
References
- 1. peptide.com [peptide.com]
- 2. cem.de [cem.de]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Methoxy-S-trityl-L-cysteinol as a Precursor for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Methoxy-S-trityl-L-cysteinol as a precursor for the synthesis of potent enzyme inhibitors, with a primary focus on the human mitotic kinesin Eg5 (also known as KSP), a validated target in cancer chemotherapy.
Introduction
This compound is a valuable chiral building block in medicinal chemistry, particularly for the development of inhibitors targeting the motor protein Eg5. The S-trityl-L-cysteine (STLC) scaffold has been identified as a potent allosteric inhibitor of Eg5, inducing mitotic arrest and subsequent apoptosis in cancer cells. The introduction of a methoxy (B1213986) group at the 4'-position of the trityl moiety has been shown to enhance the inhibitory potency of STLC analogues. This document outlines the synthesis of Eg5 inhibitors from this compound, presents their biological activity, and provides detailed protocols for their evaluation.
Data Presentation
The following tables summarize the inhibitory activities of S-trityl-L-cysteine (STLC) and its analogues against the human mitotic kinesin Eg5. The data highlights the enhanced potency observed with the introduction of a para-methoxy substituent on the trityl group.
Table 1: In Vitro Inhibition of Human Kinesin Eg5 ATPase Activity
| Compound | Modification | IC50 (Basal ATPase Activity) | IC50 (Microtubule-Activated ATPase Activity) | Estimated K_i,app_ |
| S-trityl-L-cysteine (STLC) | Unsubstituted Trityl | 1.0 µM[1] | 140 nM[1] | <150 nM[2] |
| 4'-Methoxy-S-trityl-L-cysteine Analogue | para-Methoxy Substitution | Not Reported | Significantly lower than STLC | ~100 nM [3][4] |
| Monastrol | Dihydropyrimidine | 9.1 µM[5] | Not Reported | Not Reported |
Table 2: Cellular Activity of Eg5 Inhibitors
| Compound | Cell Line | EC50 (Mitotic Arrest) |
| S-trityl-L-cysteine (STLC) | HeLa | 700 nM |
| 4'-Methoxy-S-trityl-L-cysteine Analogue | Various Cancer Cell Lines | ~200 nM [3][4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-derived Eg5 Inhibitor
This protocol describes a plausible synthetic route to a potent Eg5 inhibitor starting from this compound. The synthesis involves the activation of the hydroxyl group followed by nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (B81097) (NaN3)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation of the Alcohol:
-
Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide (3 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding azide derivative.
-
-
Reduction of the Azide to the Amine:
-
Carefully add lithium aluminum hydride (2 eq) to anhydrous THF under an inert atmosphere at 0 °C.
-
Add a solution of the azide derivative in anhydrous THF dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product by silica gel column chromatography to yield the final this compound-derived amine inhibitor.
-
Protocol 2: In Vitro Eg5 ATPase Activity Assay
This protocol is used to determine the inhibitory effect of the synthesized compound on the ATPase activity of the human Eg5 motor domain.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Malachite green phosphate (B84403) assay kit
-
Synthesized inhibitor compound
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microtubules (e.g., 5 µM), and the Eg5 motor domain (e.g., 50 nM) in a 96-well plate.
-
Add the synthesized inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP (e.g., 1 mM final concentration).
-
Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green phosphate assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Mitotic Arrest Assay in Cancer Cells
This assay assesses the ability of the synthesized inhibitor to induce mitotic arrest in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the cancer cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for a specified time (e.g., 16-24 hours). Include a vehicle control.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with the primary antibody against the mitotic marker overnight at 4 °C.
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of cells arrested in mitosis (positive for the mitotic marker) for each treatment condition.
-
Determine the EC50 for mitotic arrest by plotting the percentage of mitotic cells against the inhibitor concentration.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and evaluation of Eg5 inhibitors.
Caption: Signaling pathway of Eg5 inhibition leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation with S-trityl Protected Thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reversible protection of thiol groups is a cornerstone of modern bioconjugation and drug development. The S-trityl (triphenylmethyl) group is a widely used protecting group for cysteine residues in peptides and other biomolecules due to its bulkiness, which prevents disulfide bond formation, and its susceptibility to cleavage under specific acidic conditions.[1][2] This document provides detailed application notes and protocols for the deprotection of S-trityl protected thiols and their subsequent use in bioconjugation reactions, with a focus on thiol-maleimide chemistry.
Overview of S-trityl Deprotection and Bioconjugation
The overall workflow involves two key stages: the removal of the S-trityl protecting group to yield a free sulfhydryl group, followed by the conjugation of this nucleophilic thiol to an electrophilic partner, such as a maleimide-functionalized molecule.
Caption: General workflow for bioconjugation using S-trityl protected thiols.
Deprotection of S-Trityl Protected Thiols
The removal of the S-trityl group is typically achieved under acidic conditions. The resulting trityl cation is highly stable but reactive, necessitating the use of "scavengers" to prevent side reactions with sensitive amino acid residues like tryptophan or re-attachment to the free thiol.[1][3][4]
Acidic Cleavage with Trifluoroacetic Acid (TFA)
The most common method for S-trityl deprotection is treatment with trifluoroacetic acid (TFA).[3][5] The efficiency of this process is significantly enhanced by the addition of a scavenger.
Caption: Acid-catalyzed deprotection of an S-trityl group with cation scavenging.
Common Scavengers:
-
Trialkylsilanes: Triisopropylsilane (B1312306) (TIS) and triethylsilane (TES) are highly effective scavengers that reduce the trityl cation to the inert triphenylmethane.[2][6][7]
-
Thiols: Ethanedithiol (EDT) can also be used, but TIS is often preferred to avoid the introduction of other thiol species.[3][4]
Alternative Deprotection Methods
While TFA is standard, other methods can be employed, particularly for orthogonal strategies where multiple protecting groups are present.[5][8]
-
Iodine Oxidation: The S-trityl group can be removed with simultaneous disulfide bond formation using iodine.[5]
-
Lewis Acid Systems: A three-component system using a Lewis acid (e.g., BF3·Et2O), a mild protic acid (HFIP), and a reducing agent (triethylsilane) offers a rapid and mild alternative.[9][10]
Quantitative Data for S-Trityl Deprotection
The following table summarizes common conditions for TFA-mediated deprotection.
| Reagent Cocktail | Reaction Time | Temperature | Notes | References |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 1.5 - 3 hours | Room Temperature | A standard "cleavage cocktail" for solid-phase peptide synthesis (SPPS). The Trityl group is readily removed. | [3][4] |
| TFA / TIS (98/2) | 12 hours | 37 °C | TIS can act as a reducing agent itself, facilitating the removal of other protecting groups like Acm and Mob in addition to scavenging. | [2][11] |
| TFA with Triethylsilane (TES) | 1 hour | Room Temperature | TES is an effective scavenger used in both peptide and oligonucleotide synthesis to prevent re-tritylation. | [7][12] |
| 18:1:1 TFA:H₂O:TIPS | 1 - 1.5 hours | Room Temperature | A common cocktail for global deprotection of peptides synthesized on solid support. | [13] |
Bioconjugation via Thiol-Maleimide Reaction
Once the thiol is deprotected, it can be rapidly and selectively conjugated to a maleimide-functionalized molecule. This Michael addition reaction forms a stable thioether bond and is one of the most widely used bioconjugation strategies.[14][15][16]
Caption: The reaction of a thiol with a maleimide to form a stable thioether bond.
Key Reaction Parameters
-
pH: The reaction is most efficient at a pH of 7.0-7.5. At this pH, the thiol is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions like maleimide hydrolysis, which becomes significant above pH 8.0.[14][17]
-
Inert Atmosphere: To prevent the re-formation of disulfide bonds through oxidation, it is advisable to perform the reaction in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon).[18]
-
Molar Excess: A 10-20 fold molar excess of the maleimide-containing reagent over the thiol-containing biomolecule is typically recommended to drive the reaction to completion.[17]
Quantitative Data for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Notes | References |
| pH | 7.0 - 7.5 | Balances thiol reactivity with maleimide stability. Buffers like PBS, HEPES, or Tris are suitable, provided they do not contain thiols. | [14] |
| Temperature | Room Temp (or 4°C overnight) | Room temperature reactions are typically complete within 2 hours. Colder temperatures can be used for longer incubation times to accommodate sensitive biomolecules. | [17] |
| Molar Excess of Maleimide | 10 - 20x | Ensures efficient labeling of the target thiol. The optimal ratio may need to be determined empirically. | [19] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein labeling reactions. | [14] |
Detailed Experimental Protocols
Protocol 1: S-Trityl Deprotection of a Peptide
This protocol describes the cleavage and deprotection of a peptide containing an S-trityl protected cysteine from a solid-phase resin.
Materials:
-
Peptide-resin with S-Trityl protected cysteine.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
-
Cold, peroxide-free diethyl ether.
-
Centrifuge and vials.
Methodology:
-
Place the dried peptide-resin (e.g., 10-15 mg for a trial run) in a reaction vial.[3]
-
Prepare the cleavage cocktail and cool it in an ice bath.
-
Add the cold cleavage cocktail to the resin (approx. 1 mL per 10-15 mg of resin) and vortex briefly. The solution may turn yellow due to the formation of the trityl cation.[20]
-
Allow the reaction to proceed for 1.5 - 2 hours at room temperature, with occasional mixing.[3]
-
Filter the resin and collect the TFA solution containing the deprotected peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with fresh cold ether two to three times, and dry the final product under vacuum.[5]
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the labeling of a freshly deprotected thiol-containing protein with a maleimide-activated dye.
Materials:
-
Thiol-containing protein (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., 1x PBS, pH 7.2).
-
Maleimide-activated dye, dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[18]
-
Inert gas (Nitrogen or Argon).
-
Gel filtration column (e.g., Sephadex G-25) for purification.[18][19]
Methodology:
-
Prepare the protein solution in a reaction vial. For proteins with existing disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature before proceeding.[18]
-
Allow the vial of maleimide dye to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[18]
-
Add a 10-20 fold molar excess of the maleimide dye solution to the protein solution while gently stirring.
-
Flush the vial with inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[17]
-
(Optional) Quench the reaction by adding a small molecule thiol like mercaptoethanol to consume excess maleimide reagent.[17]
-
Purify the protein-dye conjugate from unreacted dye and hydrolysis products using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[18][19]
-
The first colored fraction to elute is the desired conjugate. Collect and store appropriately, protected from light.[19]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. leica-microsystems.com [leica-microsystems.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Disulfide Bond Formation Using Protected Cysteinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for forming disulfide bonds using protected cysteinol. This process is critical in the synthesis of various molecules, including peptide and protein analogs, where the disulfide bridge provides crucial structural stability. The following sections detail the principles, protocols, and quantitative data for the successful synthesis of disulfide-linked cysteinol derivatives.
Introduction to Disulfide Bond Formation with Cysteinol
Cysteinol, the reduced form of the amino acid cysteine, contains a reactive thiol (-SH) group that can be oxidized to form a disulfide bond (-S-S-). This is analogous to the formation of cystine from two cysteine molecules. To control this process and prevent unwanted side reactions, the thiol group is typically protected during the initial synthetic steps. The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly if other sensitive functional groups are present or if regioselective disulfide bond formation is required in molecules with multiple cysteinol residues.[1][2][3]
The overall process involves three key stages:
-
Protection: The thiol group of cysteinol is protected with a suitable protecting group.
-
Deprotection: The protecting group is selectively removed to reveal the free thiol.
-
Oxidation: The deprotected cysteinol is oxidized to form the disulfide bond.
Thiol Protecting Groups for Cysteinol
A variety of protecting groups are available for the thiol group of cysteinol, each with its own specific conditions for cleavage. The selection of an appropriate protecting group is paramount for a successful synthesis.[2][4] Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are employed for the regioselective formation of multiple disulfide bonds.[1][5]
Table 1: Common Thiol Protecting Groups for Cysteinol and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Key Features |
| Trityl | Trt | Trifluoroacetic acid (TFA), often with scavengers (e.g., TIS) | Commonly used in Fmoc-based synthesis; labile to acid.[2][3] |
| Acetamidomethyl | Acm | Iodine (I₂), Silver salts (e.g., AgOTf), Mercury(II) acetate | Stable to acidic and basic conditions; often used in orthogonal strategies.[6][7] |
| tert-Butyl | tBu | Trifluoromethanesulfonic acid (TFMSA), Hg(OAc)₂, TFA/DMSO/anisole | Very stable to acid; requires strong acid or heavy metal for removal.[4] |
| 4-Methoxybenzyl | Mob | Strong acids (e.g., HF, boiling TFA), DTNP/TFA/thioanisole | More acid-labile than Benzyl; used in Boc-based synthesis.[5][8] |
| Diphenylmethyl | Dpm | Higher concentrations of TFA | Offers intermediate acid lability between Trt and p-methylbenzyl.[9] |
| sec-Isoamyl Mercaptan | SIT | Reducing agents (e.g., DTT) | Can direct disulfide formation via thiol-disulfide interchange.[10][11] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of S-protected cysteinol and the subsequent oxidation to form a disulfide bond.
Protocol 1: TFA-Mediated Deprotection of S-Trityl Cysteinol and Air Oxidation
This protocol is suitable for cysteinol protected with the acid-labile Trityl (Trt) group.
Materials:
-
S-Trityl protected cysteinol derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Dichloromethane (DCM)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃) buffer (0.05 M, pH 7.5-8.0)
-
Diethyl ether (cold)
Procedure:
-
Deprotection: a. Dissolve the S-Trityl protected cysteinol in DCM. b. Add a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). c. Stir the reaction mixture at room temperature for 1-2 hours. d. Precipitate the deprotected cysteinol by adding cold diethyl ether. e. Centrifuge to collect the precipitate and wash with cold ether. f. Dry the product under vacuum.
-
Oxidation: a. Dissolve the deprotected cysteinol in 0.05 M ammonium bicarbonate buffer to a final concentration of 0.1-1 mg/mL.[12] b. Stir the solution vigorously in an open atmosphere to allow for air oxidation. c. Monitor the reaction by HPLC until the starting material is consumed and the disulfide product is formed. This may take several hours to days. d. Lyophilize the solution to obtain the crude disulfide-linked cysteinol. e. Purify the product by chromatography (e.g., reverse-phase HPLC).
Table 2: Quantitative Parameters for TFA-Mediated Deprotection and Air Oxidation
| Parameter | Value/Condition | Reference |
| TFA in Cleavage Cocktail | 95% | [10] |
| TIS Scavenger | 2.5% | [10] |
| Deprotection Time | 45 min - 2 hours | [10] |
| Peptide Concentration for Oxidation | 10⁻³ to 10⁻⁴ M | [1] |
| Oxidation pH | 7.5 - 8.0 | [1][12] |
| Typical Yield | 33-94% (for similar diamides) | [13] |
Protocol 2: Iodine-Mediated Deprotection of S-Acm Cysteinol and Concurrent Oxidation
This protocol is effective for the simultaneous deprotection of the Acetamidomethyl (Acm) group and formation of the disulfide bond.[2]
Materials:
-
S-Acm protected cysteinol derivative
-
Iodine (I₂)
-
Methanol (B129727) (MeOH) or aqueous acetic acid (aq. AcOH)
-
Aqueous sodium thiosulfate (B1220275) or ascorbic acid solution
-
DCM or Chloroform
Procedure:
-
Deprotection and Oxidation: a. Dissolve the S-Acm protected cysteinol in a suitable solvent. For sensitive residues, aq. AcOH is preferred to minimize side reactions.[2] For faster reactions, aqueous methanol can be used. b. Add a solution of iodine (2.5 equivalents per Acm group) in the same solvent.[6] c. Stir the mixture at room temperature for 30 minutes to 2 hours. d. Monitor the reaction by HPLC. e. Quench the excess iodine by adding aqueous sodium thiosulfate or ascorbic acid solution until the yellow color disappears. f. Remove the organic solvent under reduced pressure. g. Desalt and purify the crude product by chromatography.
Table 3: Quantitative Parameters for Iodine-Mediated Deprotection and Oxidation
| Parameter | Value/Condition | Reference |
| Iodine Equivalents | 2.5 per Acm group | [6] |
| Reaction Solvent | aq. MeOH, aq. AcOH, TFE/CHCl₃ | [2] |
| Reaction Time | 30 minutes - 2 hours | [6] |
| Quenching Agent | 1 M aq. ascorbic acid or sodium thiosulfate | [6] |
Visualization of Workflows and Pathways
General Workflow for Disulfide Bond Formation
The following diagram illustrates the general experimental workflow for the synthesis of a disulfide-linked cysteinol dimer from a protected monomer.
References
- 1. bachem.com [bachem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Methoxy-S-trityl-L-cysteinol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the anticipated use of 4'-Methoxy-S-trityl-L-cysteinol in cancer research. Due to the limited direct research on this specific analog, the information herein is primarily based on the extensive studies of its parent compound, S-trityl-L-cysteine (STLC). STLC is a potent and specific allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 is crucial for the formation of the bipolar mitotic spindle, a necessary structure for proper chromosome segregation during cell division.[2][3] Inhibition of Eg5 by STLC leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in cancer cells.[2][3] The addition of a 4'-methoxy group to the trityl moiety may influence the compound's potency, solubility, and pharmacokinetic properties, making it a compound of significant interest for further investigation.
Mechanism of Action
This compound is predicted to function as an inhibitor of the mitotic kinesin Eg5. This motor protein is responsible for pushing the two spindle poles apart, a critical step in the formation of a bipolar spindle during mitosis.
Key Events in the Mechanism of Action:
-
Eg5 Inhibition: The compound binds to an allosteric pocket on the Eg5 motor domain, inhibiting its ATPase activity.[1]
-
Mitotic Arrest: Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a "monoastral" or monopolar spindle, where all microtubules radiate from a single pole.[4][5][6][7]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of improperly attached chromosomes to the mitotic spindle activates the SAC, a crucial cell cycle checkpoint that prevents the cell from entering anaphase.[8][9]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspase-9 and caspase-3.[10][11][12][13]
-
Involvement of Other Signaling Pathways: Studies on STLC have also indicated the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which can contribute to the apoptotic response.
Data Presentation
In Vitro Potency of S-trityl-L-cysteine and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of STLC and a more potent analog in various cancer cell lines. This data provides a baseline for determining the effective concentration range for this compound in initial experiments.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| S-trityl-L-cysteine (STLC) | K562 | Chronic Myelogenous Leukemia | ~200 (EC50 for mitotic arrest) | [2][14] |
| STLC | HeLa | Cervical Cancer | - | |
| STLC | U2OS | Osteosarcoma | - | |
| STLC | A549 | Lung Cancer | - | |
| STLC | MCF7 | Breast Cancer | - | |
| STLC Analog (rac-42) | K562 | Chronic Myelogenous Leukemia | ~23 (GI50) | [3] |
In Vivo Efficacy of S-trityl-L-cysteine Analogs
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of STLC and its analogs. These studies highlight the potential for this class of compounds in cancer therapy.
| Compound | Xenograft Model | Cancer Type | Dosing and Administration | Outcome | Reference |
| STLC Analog | Lung Cancer Patient Xenograft | Lung Cancer | Oral administration | Complete tumor regression | [2][3][15][16] |
| STLC | Prostate Cancer Xenograft | Prostate Cancer | Not specified | Antitumor activity | [2] |
| STLC | Bladder Cancer Xenograft | Bladder Cancer | Not specified | Antitumor activity | [2] |
| STLC | Leukemia Xenograft | Leukemia | Not specified | Antitumor activity | [2] |
Mandatory Visualization
Caption: Signaling Pathway of STLC and its Analogs.
Caption: Experimental Workflow for Compound Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, K562, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range, based on STLC data, would be from 10 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17][18][19][20]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[17][21]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22][23][24]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22][23][24]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the cell cycle distribution of treated cells.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[24]
Immunofluorescence Staining for Mitotic Spindle Visualization
This protocol allows for the direct visualization of the effect of the compound on mitotic spindle formation.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to stain microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound for 12-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope, looking for the characteristic monopolar spindle phenotype.[4][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized S-trityl-L-cysteine-based inhibitors of kinesin spindle protein with potent in vivo antitumor activity in lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay [protocols.io]
- 12. rsc.org [rsc.org]
- 13. researchhub.com [researchhub.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. kumc.edu [kumc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. auctoresonline.org [auctoresonline.org]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxytrityl (Mmt) Group Removal in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the 4-methoxytrityl (Mmt) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during Mmt group removal?
The most frequent issues researchers face during the deprotection of Mmt-protected residues, typically cysteine or lysine, are incomplete removal of the Mmt group and the occurrence of side reactions. Incomplete deprotection can lead to failed subsequent on-resin modifications, such as disulfide bond formation or side-chain labeling. Side reactions may include the reattachment of the cleaved Mmt cation to the peptide or alkylation of sensitive residues.[1][2]
Q2: What are the standard reagents and conditions for Mmt group removal?
The Mmt group is acid-labile and is typically removed using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3] A common cocktail is 1-2% TFA in DCM.[3] To prevent the highly reactive Mmt cation from reattaching to the peptide or reacting with other nucleophilic residues, a scavenger such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) is often added to the deprotection solution.[3]
Q3: How can I monitor the progress of the Mmt deprotection reaction?
The removal of the Mmt group can be monitored visually or spectrophotometrically. The release of the Mmt cation into the solution generates an intense yellow color.[4] The deprotection reaction can be considered complete when this yellow color is no longer observed upon successive treatments with the deprotection solution.[4] For continuous flow synthesis, the release of the trityl cation can be monitored spectrophotometrically at 460 nm.
Q4: What should I do if I experience incomplete Mmt removal?
If you suspect incomplete deprotection, you can increase the number of deprotection cycles or the reaction time.[1] For instance, repeating the treatment with the deprotection solution multiple times (e.g., 5-10 times) for short durations (e.g., 2-10 minutes each) can be more effective than a single long treatment.[1] Increasing the concentration of TFA slightly may also improve deprotection efficiency, but care must be taken to avoid premature cleavage of the peptide from the resin or removal of other acid-labile protecting groups.[1]
Q5: What are some potential side reactions during Mmt removal and how can they be minimized?
A primary side reaction is the reattachment of the Mmt cation to the deprotected thiol group of cysteine or other nucleophilic residues like tryptophan. This is minimized by using a carbocation scavenger such as TIS or TES in the deprotection cocktail.[5] Another potential issue is the S-alkylation of cysteine residues by fragments from the resin linker, particularly with Wang or Rink Amide linkers.[2] While TIS alone may not completely suppress this, ensuring efficient Mmt removal and subsequent washing can help minimize this side product.[2]
Troubleshooting Guide
Issue: Low yield of the desired product after a reaction following Mmt deprotection.
This often indicates incomplete removal of the Mmt group, which prevents the subsequent chemical modification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield after Mmt deprotection.
Issue: Appearance of unexpected peaks in HPLC/MS analysis after cleavage.
This may be due to side reactions during Mmt deprotection or incomplete removal leading to modified peptides.
Troubleshooting Steps:
-
Analyze the unexpected mass: Determine the mass difference between your expected product and the impurity. A mass addition corresponding to the Mmt group (+272.36 Da) indicates incomplete deprotection. Other mass additions might suggest side reactions like S-alkylation.
-
Optimize the scavenger: Ensure an adequate amount of scavenger (e.g., 5% TIS) is used in the deprotection cocktail to prevent Mmt reattachment.
-
Review your peptide sequence: Peptides containing multiple Cys(Mmt) residues or other sensitive amino acids may require more stringent deprotection conditions.
Experimental Protocols
Protocol 1: Batch-wise Mmt Removal
This protocol is suitable for manual or automated batch peptide synthesis.
Materials:
-
Mmt-protected peptide-resin
-
Deprotection solution: 1-2% TFA, 5% TIS in DCM (v/v/v)
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-10 minutes at room temperature. The solution will turn yellow.
-
Drain the deprotection solution.
-
Repeat steps 3-5 until the solution no longer turns yellow upon addition of fresh deprotection solution (typically 5-10 cycles).
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times) to prepare for the next coupling or modification step.
Protocol 2: On-Resin Quantification of Mmt Removal Efficiency
This method allows for the quantification of deprotection efficiency by alkylating the newly freed cysteine thiols.
Experimental Workflow:
Caption: Workflow for quantifying Mmt removal efficiency.
Quantitative Data Summary
The efficiency of Mmt removal can be influenced by the reaction time and the number of deprotection cycles. The following table summarizes the percentage of total alkylated oxytocin (B344502) (a peptide with two Cys(Mmt) residues) observed under different deprotection conditions using 2% TFA and 5% TIS in DCM.[1]
| Number of Deprotection Cycles | Reaction Time per Cycle (min) | Total Alkylated Oxytocin (%) |
| 2 | 2 | 34.5 |
| 5 | 2 | 43.8 |
| 10 | 2 | 48.9 |
| 2 | 5 | 45.8 |
| 5 | 5 | 55.2 |
| 10 | 5 | 60.3 |
| 2 | 10 | 58.7 |
| 5 | 10 | 70.1 |
| 10 | 10 | 68.4 |
Data adapted from a study on optimizing Mmt removal from oxytocin synthesized on resin.[1] These results indicate that both increasing the number of cycles and the reaction time per cycle can improve the deprotection efficiency, with a combination of 5 cycles of 10 minutes each showing the highest level of deprotection in this particular experiment.[1]
References
Side reactions involving the thiol group of cysteinol during synthesis.
Technical Support Center: Cysteinol Synthesis
Welcome to the technical support center for troubleshooting side reactions involving the thiol group of cysteinol. This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting protocols, and visual workflows to assist researchers, scientists, and drug development professionals in overcoming common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product mass is double the expected value, suggesting dimerization. What is causing this and how can I prevent it?
Answer: This is a classic sign of intermolecular disulfide bond formation, where two molecules of cysteinol link together via their thiol (-SH) groups to form a dimer (Cysteinol-S-S-Cysteinol). The thiol group is highly susceptible to oxidation, and this reaction can be catalyzed by trace metals, basic conditions, or exposure to atmospheric oxygen.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: The most crucial step is to exclude oxygen. Perform your reaction and workup steps under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
pH Control: Thiol oxidation is significantly faster at basic pH because the deprotonated thiolate (RS⁻) is the more reactive species.[3] Maintain a neutral or slightly acidic pH if your reaction conditions permit.
-
Reducing Agents: If dimerization occurs during workup or purification, the disulfide bond can be cleaved by treating the product with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Optimal pH | Typical Concentration | Key Advantages | Considerations |
| Dithiothreitol (DTT) | 7.0 - 8.0 | 1-10 mM | Effective, well-established. | Can have a strong odor; less stable than TCEP.[4] |
| TCEP-HCl | < 7.0 | 1-10 mM | Odorless, stable, effective over a wide pH range. | More expensive than DTT. |
| 2-Mercaptoethanol (β-ME) | 7.0 - 8.0 | 10-50 mM | Inexpensive. | Volatile with a strong, unpleasant odor; requires higher concentrations. |
Experimental Protocol: Cleavage of Disulfide Bonds with DTT
-
Dissolution: Dissolve the dimerized product in a degassed buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
DTT Addition: Add a 10 to 50-fold molar excess of DTT to the solution.
-
Incubation: Stir the reaction mixture under an inert atmosphere at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by a suitable method, such as LC-MS, looking for the disappearance of the dimer mass peak and the appearance of the monomer mass peak.
-
Purification: Once the reaction is complete, remove the excess DTT and its oxidized form by chromatography (e.g., size-exclusion or reversed-phase HPLC).
Caption: Troubleshooting workflow for disulfide bond formation.
FAQ 2: How can I prevent the thiol group from being oxidized by air during my reaction or workup?
Answer: The thiol group of cysteinol is readily oxidized by atmospheric oxygen, a process known as autoxidation. This can lead to the formation of disulfides and, under more aggressive conditions, further oxidation to sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids.[3][5] These latter oxidations are often irreversible and represent a significant loss of material.
Troubleshooting Steps:
-
Inert Gas Blanket: Always work under a positive pressure of an inert gas like nitrogen or argon. This is the most effective way to displace oxygen from the reaction vessel.
-
Antioxidants: In some cases, adding a small amount of an antioxidant or radical scavenger to the reaction or purification solvents can be beneficial, provided it doesn't interfere with your desired chemistry.
-
Metal Chelators: Thiol autoxidation can be catalyzed by trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺).[2] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to aqueous solutions can sequester these metals and slow the oxidation rate.
-
Temperature Control: Keep the temperature as low as reasonably possible for the reaction and workup, as oxidation rates generally increase with temperature.[6]
Table 2: Strategies to Minimize Thiol Autoxidation
| Strategy | Method | Effectiveness | Typical Application |
| Exclusion of O₂ | Inert Gas (N₂, Ar) Sparging/Blanket | Very High | Standard procedure for all reactions and solvent handling. |
| Metal Chelation | Add EDTA (0.1-1 mM) | High | Aqueous workups, chromatography buffers. |
| Temperature Control | Perform reactions/workups at 0°C or below | Moderate | During purification or when holding samples.[6] |
| pH Management | Keep pH < 7 | Moderate | Buffering aqueous solutions during workup. |
Experimental Protocol: General Handling of Cysteinol to Prevent Oxidation
-
Solvent Preparation: Before use, sparge all solvents (reaction, extraction, and chromatography) with dry nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.
-
Reaction Setup: Assemble your glassware and dry it under vacuum or with a heat gun. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add the degassed solvent and reagents via syringe or cannula under a positive flow of inert gas.
-
Workup: Conduct all aqueous washes and extractions using degassed water and solvents. If possible, keep the solutions cold in an ice bath.
-
Storage: After purification, store the final compound as a dry solid under an inert atmosphere at a low temperature (-20°C is common) to prevent long-term degradation.
Caption: Key side reactions and preventative measures for thiol oxidation.
FAQ 3: What is the best way to protect the thiol group on cysteinol, and how do I choose the right protecting group?
Answer: Protecting the thiol group is a proactive strategy to prevent all of the side reactions discussed above.[7][8] The choice of protecting group depends on the overall synthetic route, particularly the conditions you will use for other transformations and the final deprotection step. For cysteinol, which is similar to the amino acid cysteine, the protecting groups used in peptide synthesis are highly relevant.[9][10]
Key Considerations for Choosing a Protecting Group:
-
Stability: The group must be stable to the reaction conditions planned for subsequent steps (e.g., stable to acid, base, oxidants, or reductants).
-
Orthogonality: The protecting group should be removable under conditions that do not affect other protecting groups or sensitive functionalities in your molecule.[7]
-
Ease of Removal: The deprotection should be high-yielding and clean, without generating side products that are difficult to separate.
Table 3: Common Thiol Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Trityl | Trt | Mild acid (e.g., TFA/TIS/H₂O cocktail), H₂/Pd | Bulky, highly effective. Commonly used in Fmoc peptide synthesis.[11] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver(I) salts | Stable to strong acids (like HF) and bases. Orthogonal to Trt.[10] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | More acid-labile than Trt, allowing for selective deprotection.[12] |
| tert-Butyl | tBu | Strong acid (e.g., TFA, HF), mercuric trifluoroacetate | Very stable group, requires harsh cleavage conditions. |
Experimental Protocol: Protection of Cysteinol with a Trityl Group
-
Setup: Dissolve cysteinol (1 eq.) in a suitable solvent like anhydrous DMF or DCM under an inert atmosphere.
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq.), to the solution.
-
Protection: Slowly add a solution of trityl chloride (Trt-Cl) (1.1 eq.) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting S-trityl-cysteinol by flash column chromatography.
Caption: General workflow for using a thiol protecting group strategy.
FAQ 4: How can I quantify the amount of free, unreacted thiol in my sample?
Answer: Quantifying the free thiol content is essential to confirm the success of a deprotection step or to assess the extent of unwanted oxidation. The most common method is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[13] DTNB reacts with a free thiol to produce a yellow-colored anion (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[14]
Experimental Protocol: Quantification of Free Thiols using Ellman's Reagent
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate (B84403) buffer with 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
-
Standard Curve:
-
Prepare a set of known concentrations of a standard thiol (e.g., L-cysteine or glutathione) in the reaction buffer.
-
To 50 µL of each standard, add 250 µL of reaction buffer.
-
Add 5 µL of the DTNB stock solution to initiate the reaction.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Measurement:
-
Dissolve your cysteinol-containing sample in the reaction buffer to a suitable concentration.
-
Follow the same procedure as for the standards (50 µL sample + 250 µL buffer + 5 µL DTNB).
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. The concentration can also be calculated directly using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[14]
Caption: Workflow for the quantification of free thiols using Ellman's test.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Cysteine protecting groups: applications in peptide and protein science. | Semantic Scholar [semanticscholar.org]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. pubs.aip.org [pubs.aip.org]
Technical Support Center: C-Terminal Cysteine Racemization in Fmoc SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of C-terminal cysteine residues during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is C-terminal cysteine racemization and why is it a concern?
A1: C-terminal cysteine residues are particularly susceptible to racemization (the conversion of the L-amino acid to a D-amino acid) during the repetitive basic treatments required for Fmoc group removal in SPPS.[1] This epimerization can be a significant issue as it leads to the formation of diastereomeric impurities that can be difficult to separate from the target peptide, potentially impacting its biological activity and therapeutic efficacy.[2]
Q2: What is the chemical mechanism behind C-terminal cysteine racemization during Fmoc deprotection?
A2: The racemization of C-terminal cysteine during Fmoc deprotection is base-catalyzed. The process is initiated by the abstraction of the α-proton of the cysteine residue by the base (e.g., piperidine) used for Fmoc removal. This leads to the formation of a planar carbanion intermediate (enolization). Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-cysteine at the C-terminus.[3]
Q3: Are there other side reactions associated with C-terminal cysteine in Fmoc SPPS?
A3: Yes, besides racemization, another common side reaction is the formation of 3-(1-piperidinyl)alanine. This occurs through a base-catalyzed β-elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine (B6355638) from the deprotection solution.[4][5]
Troubleshooting Guides
Issue 1: High levels of D-Cysteine detected in the final peptide.
This is a common problem indicating significant racemization of the C-terminal cysteine. The following troubleshooting steps can help mitigate this issue.
1. Choice of Solid Support (Resin): The type of resin used to anchor the C-terminal cysteine plays a crucial role in preventing racemization.
-
Recommendation: Utilize sterically hindered resins such as 2-chlorotrityl (2-CTC) resin.[6][7] The bulky nature of the trityl linkage provides steric hindrance that can suppress the base-mediated racemization.[1] Studies have shown that 2-chlorotrityl resin is the least prone to this side reaction.[1]
2. Selection of Cysteine Side-Chain Protecting Group: The choice of the S-protecting group for the cysteine thiol can influence the rate of racemization.
-
Recommendation: Employing bulky or electron-donating protecting groups can reduce racemization. The tetrahydropyranyl (Thp) protecting group has been shown to minimize both cysteine racemization and the formation of 3-(1-piperidinyl)alanine.[7] Other protecting groups like 4-methoxybenzyloxymethyl (MBom) and diphenyl(4-methoxyphenyl)methyl (Ddm) have also demonstrated lower racemization potential compared to the more common trityl (Trt) group.[8]
3. Optimization of Coupling Conditions: The conditions used to couple the amino acids, especially the C-terminal cysteine, can significantly impact racemization.
-
Recommendation:
-
Avoid pre-activation of the Fmoc-Cys-OH with coupling reagents and a base before addition to the resin.[8][9]
-
Use weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) instead of N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[9][10]
-
Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in the coupling cocktail.[4][8]
-
Consider using a less polar solvent system, such as a 1:1 mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF).[8][9]
-
4. Modification of Fmoc Deprotection Conditions: The repetitive exposure to piperidine during Fmoc removal is the primary cause of racemization for the C-terminal residue.
-
Recommendation: While altering the standard 20% piperidine in DMF is not always straightforward, for particularly sensitive sequences, minimizing the total exposure time to the base throughout the synthesis is advisable.
Issue 2: Presence of a +51 Da mass adduct in the final peptide.
This mass shift is indicative of the formation of 3-(1-piperidinyl)alanine.[4]
1. Choice of Protecting Group and Resin: Similar to racemization, the choice of protecting group and resin can influence this side reaction.
-
Recommendation: The use of the sterically bulky trityl (Trt) protecting group can help minimize, though not always eliminate, this side product.[4] The tetrahydropyranyl (Thp) protecting group has also been shown to reduce the formation of this adduct.[5] Using 2-chlorotrityl resin is also beneficial.[5]
Data on C-Terminal Cysteine Racemization
The following tables summarize quantitative data on the extent of C-terminal cysteine racemization under various conditions.
Table 1: Effect of S-Protecting Group on C-terminal Cysteine Racemization
| S-Protecting Group | % Racemization (D-Cys) | Coupling Conditions | Reference |
| Trityl (Trt) | 8.0% | HCTU/6-Cl-HOBt/DIEA in DMF (1 min pre-activation) | [11] |
| Diphenylmethyl (Dpm) | 1.2% | HCTU/6-Cl-HOBt/DIEA in DMF (1 min pre-activation) | [11] |
| 4-methoxybenzyloxymethyl (MBom) | 0.4% | HCTU/6-Cl-HOBt/DIEA in DMF (1 min pre-activation) | [11][12] |
| Tetrahydropyranyl (Thp) | 0.74% | DIPCDI/Oxyma | [5] |
Table 2: Effect of Base on Cysteine Racemization during Coupling
| Base | % Racemization (D-Cys) | Coupling Reagent | Reference |
| N,N-diisopropylethylamine (DIEA) | 5-33% | BOP/HBTU/HATU with pre-activation | [9] |
| N-methylmorpholine (NMM) | ~50% | Not specified | [7][10] |
| 2,4,6-trimethylpyridine (collidine) | Significantly reduced | Not specified | [7][10] |
Experimental Protocols
Protocol 1: Low-Racemization Anchoring of Fmoc-Cys(Trt)-OH to 2-Chlorotrityl Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (1.5 equivalents) and DIEA (3.0 equivalents) in DCM.
-
Anchoring: Add the amino acid solution to the swollen resin and mix gently for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (17:2:1) and mix for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM, then dry under vacuum.
Protocol 2: Low-Racemization Coupling of Subsequent Amino Acids
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30-60 minutes. Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HOBt (4 equivalents), and N,N'-diisopropylcarbodiimide (DIPCDI) (4 equivalents) in DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing and Confirmation: Wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the completion of the coupling reaction.
Visual Guides
References
- 1. scite.ai [scite.ai]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of peptides containing 4'-Methoxy-S-trityl-L-cysteinol.
Welcome to the technical support center for peptides containing 4'-Methoxy-S-trityl-L-cysteinol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis protocols and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a derivative of the amino acid L-cysteine. In this molecule, the C-terminal carboxylic acid has been reduced to an alcohol (-CH₂OH), and the thiol side chain (-SH) is protected by a 4-methoxytrityl (Mmt) group. Its primary use is in solid-phase peptide synthesis (SPPS) to introduce a C-terminal cysteinol residue, resulting in a peptide alcohol. Peptide alcohols often exhibit modified biological activities and improved stability compared to their corresponding peptide acid counterparts. The Mmt group is an acid-labile protecting group, which is particularly useful for strategies requiring selective deprotection on-resin.[1][2]
Q2: Which protecting group is recommended for the primary hydroxyl of the cysteinol moiety during synthesis?
A2: In many solid-phase peptide synthesis (SPPS) applications involving C-terminal amino alcohols, the primary hydroxyl group is anchored directly to a resin, such as a 2-chlorotrityl chloride resin.[1] This anchoring strategy serves as the protection for the hydroxyl group throughout the synthesis. If the cysteinol is not at the C-terminus, its hydroxyl group would need to be protected, typically with a group that is stable to the conditions used for N-α-Fmoc removal but cleavable during the final deprotection step, such as a tert-butyl (tBu) ether.
Q3: What are the key advantages of using the 4-methoxytrityl (Mmt) protecting group over the standard trityl (Trt) group?
A3: The primary advantage of the Mmt group is its increased acid lability compared to the standard trityl (Trt) group.[1] The Mmt group can be selectively removed under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)), while the Trt group and other acid-labile side-chain protecting groups (like tBu, Pbf) remain intact.[2][3] This feature is highly advantageous for on-resin strategies such as the regioselective formation of disulfide bonds or on-resin cyclization.[2][4]
Q4: Can Fmoc-Cys(Mmt)-OH be used in combination with other cysteine derivatives for orthogonal disulfide bond formation?
A4: Yes. The selective deprotection of the Mmt group makes it an excellent component of an orthogonal protection strategy for synthesizing peptides with multiple disulfide bonds.[5][6] It can be used in combination with other protecting groups like Acetamidomethyl (Acm), which is removed by iodine, or Trityl (Trt), which requires stronger acid for removal.[5] This allows for the stepwise and controlled formation of specific disulfide bridges.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of peptides containing this compound.
Problem 1: Low Coupling Efficiency to the N-terminus of Cysteinol
-
Possible Cause 1: Steric Hindrance. The bulky Mmt group can sterically hinder the N-terminal amine of the cysteinol, leading to incomplete coupling of the subsequent amino acid.
-
Solution 1: Optimize Coupling Reagents and Conditions.
-
Use highly efficient coupling reagents known to overcome steric hindrance, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[7]
-
Increase the coupling time and/or temperature. Microwave-assisted SPPS can be particularly effective in driving difficult couplings to completion.
-
Perform a double coupling to ensure the reaction goes to completion.
-
Monitor coupling completion with a qualitative test like the Kaiser test or Chloranil test.
-
-
Possible Cause 2: Peptide Aggregation. Hydrophobic sequences or the growing peptide chain can aggregate on the solid support, making reactive sites inaccessible.
-
Solution 2: Modify Synthesis Conditions.
-
Use a lower substitution resin to increase the distance between peptide chains.[8]
-
Incorporate "difficult sequence" disruption strategies, such as using pseudoproline dipeptides or switching to a more polar solvent system (e.g., adding a small percentage of DMSO to DMF).
-
Quantitative Data: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Couplings | Key Advantages |
| HATU | HOAt | DIEA/Lutidine | Very High | Highly reactive, fast kinetics, less racemization.[7] |
| HBTU | HOBt | DIEA/NMM | High | Cost-effective, widely used standard reagent.[9] |
| HCTU | 6-Cl-HOBt | DIEA | Very High | More reactive than HBTU, good for difficult couplings.[7] |
| DIC/HOBt | HOBt | None | Moderate | Minimizes racemization for Cys residues, base-free conditions.[10] |
Problem 2: Premature Loss of the Mmt Protecting Group
-
Possible Cause: Repetitive Exposure to Piperidine (B6355638). Although generally stable, the Mmt group can show minor instability with prolonged or repeated exposure to the piperidine solution used for Fmoc-deprotection, especially in certain sequence contexts.
-
Solution: Modify Deprotection Protocol.
-
Reduce the Fmoc-deprotection time if possible, for instance, by using two shorter treatments (e.g., 2 min + 5 min) instead of one long one.
-
Use a milder base for Fmoc removal, such as 20% piperazine (B1678402) in DMF, although this may require longer reaction times.
-
Problem 3: Incomplete Mmt Group Removal During Final Cleavage
-
Possible Cause: Inefficient Scavenging. The trityl cation released during acid-mediated deprotection is highly stable and can re-attach to the free thiol of the cysteinol if not effectively scavenged.
-
Solution: Optimize Cleavage Cocktail.
-
Use a cleavage cocktail with a high concentration of effective scavengers. Triisopropylsilane (TIS) is highly effective at reducing the trityl cation to the inert triphenylmethane.[4]
-
A standard high-efficiency cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
If the peptide contains tryptophan, which is also susceptible to modification by the trityl cation, add ethanedithiol (EDT) to the cocktail (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5).
-
Experimental Protocols & Workflows
Protocol 1: On-Resin Selective Deprotection of the Mmt Group
This protocol is for applications such as on-resin disulfide bond formation.
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a deprotection solution of 1-2% TFA in DCM with 5% TIS as a scavenger.[11]
-
Treat the resin with the deprotection solution. Monitor the release of the Mmt cation, which appears as a yellow-orange color.
-
Perform multiple short treatments (e.g., 5 x 10 minutes) for complete removal.[11]
-
After each treatment, filter and wash the resin extensively with DCM to remove the cleaved Mmt group and acid.
-
Wash the resin with DMF and proceed to the next step (e.g., oxidation to form a disulfide bond).
Diagram: Workflow for Incorporating Cysteinol and Selective Deprotection
Caption: Workflow for SPPS with Cysteinol(Mmt).
Diagram: Troubleshooting Logic for Low Peptide Yield
Caption: Troubleshooting decision tree for low peptide yield.
References
- 1. digital.csic.es [digital.csic.es]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Orthogonal Strategies for Peptide Synthesis [diposit.ub.edu]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. biotage.com [biotage.com]
Stability of 4'-Methoxy-S-trityl-L-cysteinol under different reaction conditions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 4'-Methoxy-S-trityl-L-cysteinol in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 4'-methoxytrityl (Mmt) protecting group on L-cysteinol?
The S-Mmt group is a highly acid-labile protecting group, making it suitable for orthogonal protection strategies in peptide synthesis.[1] It is significantly more sensitive to acid than the parent trityl (Trt) group.[1][2] While stable to standard basic conditions used for Fmoc-deprotection, it can be cleaved under specific oxidative and photocatalytic conditions.
Q2: Under what acidic conditions is the S-Mmt group cleaved?
The S-Mmt group is readily cleaved under very mild acidic conditions. Typically, a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is sufficient for its removal.[1][2] The presence of a scavenger, such as triisopropylsilane (B1312306) (TIS), is recommended to irreversibly capture the released Mmt cation and prevent side reactions.[3]
Q3: Is the S-Mmt group stable to basic conditions?
Yes, the S-Mmt group is generally stable under the basic conditions commonly used for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS), such as 20% piperidine (B6355638) in dimethylformamide (DMF). However, prolonged exposure of a C-terminal cysteine residue to basic conditions can lead to epimerization.[4]
Q4: Can the S-Mmt group be removed by oxidation?
Yes, similar to the S-trityl group, the S-Mmt group can be cleaved using oxidative methods.[1] Treatment with iodine is a common method, which simultaneously promotes the formation of a disulfide bond between two cysteine residues.[1][5]
Q5: What is the photostability of the S-Mmt group?
While standard trityl groups are not typically considered photolabile, modifications to the trityl scaffold can impart photolability.[6][7] A visible-light-mediated photocatalytic method has been developed for the cleavage of trityl-protected thiols under neutral pH conditions, suggesting an alternative, non-acidic cleavage strategy.[8]
Troubleshooting Guide
Issue 1: Incomplete removal of the S-Mmt group under acidic conditions.
| Potential Cause | Recommended Solution |
| Insufficient Acid Concentration or Reaction Time | The efficiency of Mmt group removal is dependent on the concentration of TFA and the duration of the reaction. Increase the reaction time or perform repeated treatments with the acidic solution. |
| Absence or Insufficient Amount of Scavenger | The cleavage of the Mmt group is a reversible reaction. Without a scavenger, the Mmt cation can re-attach to the thiol. Ensure an adequate amount of a scavenger like triisopropylsilane (TIS) (e.g., 5%) is present in the cleavage cocktail to trap the Mmt cation.[3] |
| Steric Hindrance | The accessibility of the S-Mmt group can be hindered by the surrounding peptide sequence. Consider slightly increasing the TFA concentration (up to 5%) or extending the reaction time. |
Issue 2: Unwanted side reactions during S-Mmt cleavage.
| Potential Cause | Recommended Solution |
| Alkylation of other residues | The liberated Mmt cation is an electrophile that can modify other nucleophilic residues, such as tryptophan. Always use a scavenger like TIS to prevent this side reaction.[3] |
| Re-attachment of the Mmt group | As mentioned, the cleavage is reversible. Use of a scavenger like TIS drives the equilibrium towards the deprotected form.[9] |
Issue 3: Unexpected cleavage of the S-Mmt group.
| Potential Cause | Recommended Solution |
| Exposure to strong acidic conditions | The S-Mmt group is highly acid-labile. Avoid exposing the molecule to strong acids unless deprotection is intended. For instance, cleavage of a peptide from a highly acid-sensitive resin like 2-chlorotrityl chloride resin using mild acetic acid conditions can lead to significant removal of the Mmt group.[1] |
Quantitative Stability Data
Table 1: Acidic Deprotection of S-Mmt from On-Resin Peptides
| Reagent Composition | Time (minutes) | Number of Treatments | Deprotection Efficiency (%) | Reference |
| 2% TFA, 5% TIS in DCM | 2 | 1 | 22.8 | [3] |
| 2% TFA, 5% TIS in DCM | 2 | 2 | 41.6 | [3] |
| 2% TFA, 5% TIS in DCM | 10 | 1 | 55.4 | [3] |
| 2% TFA, 5% TIS in DCM | 10 | 2 | 84.1 | [3] |
Table 2: pH-Dependent Stability of Trityl-Based Thiol Protecting Groups (Half-life)
| Protecting Group | pH 7.4 | pH 5.0 | Reference |
| Trityl (Trt) | > 24 hours | 1-3 hours | [10] |
| 4-Methoxytrityl (Mmt) | 4-8 hours | < 1 hour | [10] |
| 4,4'-Dimethoxytrityl (DMTr) | 2-4 hours | < 30 minutes | [10] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the S-Mmt Group with TFA
Objective: To selectively remove the S-Mmt group from a cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Reaction vessel with filtration capabilities
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Prepare the deprotection cocktail: 2% TFA and 5% TIS in DCM.
-
Drain the DCM from the resin.
-
Add the deprotection cocktail to the resin and agitate gently for 10-20 minutes at room temperature. The solution may turn yellow/orange due to the formation of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat steps 4 and 5 one more time to ensure complete removal.
-
Wash the resin thoroughly with DCM to remove residual acid and scavenger.
-
The resin with the free thiol can now be used for subsequent reactions (e.g., alkylation, cyclization).
Protocol 2: Oxidative Cleavage of the S-Mmt Group with Iodine
Objective: To remove the S-Mmt group and simultaneously form a disulfide bond.
Materials:
-
S-Mmt protected peptide
-
Dichloromethane (DCM) or Methanol
-
0.1 M solution of iodine in the chosen solvent
Procedure:
-
Dissolve the S-Mmt protected peptide in DCM or methanol.
-
Add a 0.1 M solution of iodine (approximately 2.5 equivalents per S-Mmt group) to the peptide solution.[11]
-
Stir the reaction mixture at room temperature for 5-30 minutes.[5][11] The progress of the reaction can be monitored by HPLC.
-
Quench the excess iodine by adding an aqueous solution of ascorbic acid or sodium thiosulfate.
-
Isolate the cyclized or dimerized peptide by standard purification techniques.
Diagrams
Caption: Workflow for the acidic deprotection of the S-Mmt group.
Caption: Stability of the S-Mmt group under different conditions.
References
- 1. peptide.com [peptide.com]
- 2. digital.csic.es [digital.csic.es]
- 3. biotage.com [biotage.com]
- 4. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Development of trityl-based photolabile hydroxyl protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Fmoc-Cysteinol(Trt) | 215954-72-6 [smolecule.com]
- 11. peptide.com [peptide.com]
Troubleshooting guide for solid-phase synthesis of cysteine-containing peptides.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the solid-phase synthesis of cysteine-containing peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cysteine-containing peptides in a question-and-answer format.
Problem 1: HPLC analysis of the crude peptide shows a peak with the correct mass but a different retention time, suggesting the presence of a diastereomer.
Question: What causes the formation of a diastereomer during the synthesis of a cysteine-containing peptide, and how can it be minimized?
Answer: The presence of a diastereomer with the correct mass is often due to the racemization of the cysteine residue during the coupling step. The α-proton of cysteine is susceptible to abstraction by base, leading to epimerization.[1] This is particularly problematic for C-terminal cysteine residues.[2]
Potential Causes:
-
Activation Method: Certain coupling reagents and the presence of excess base can promote racemization.[3][4]
-
Protecting Group: The choice of the cysteine side-chain protecting group can influence the rate of racemization.[3][2]
-
Resin Type: For C-terminal cysteine peptides, anchoring to Wang-type resins can increase the risk of epimerization.[2]
Troubleshooting and Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Optimize Coupling Conditions | Use coupling methods known to suppress racemization. | Protocol 1: DIPCDI/HOBt Coupling 1. Pre-activate the Fmoc-Cys(PG)-OH (4 eq.) with DIPCDI (4 eq.) and HOBt (or HOAt) (4 eq.) in DMF for 5 minutes.2. Add the activated amino acid solution to the deprotected peptidyl-resin.3. Allow the coupling reaction to proceed for 1-2 hours at room temperature. |
| Select Appropriate Protecting Groups | Use cysteine protecting groups that are less prone to racemization, such as Trityl (Trt) or Tetrahydropyranyl (Thp).[2] The Thp protecting group has been shown to result in significantly lower racemization compared to other groups.[2] | Protocol 2: Using Fmoc-Cys(Thp)-OH Incorporate Fmoc-Cys(Thp)-OH using the same coupling protocols as for other amino acids. The Thp group is acid-labile and can be removed during the final cleavage step. |
| Choose a Suitable Resin for C-terminal Cys | For peptides with a C-terminal cysteine, utilize a 2-chlorotrityl chloride (2-CTC) resin. This resin minimizes side reactions like epimerization and the formation of piperidinyl-alanine.[2] | Protocol 3: Loading Fmoc-Cys(PG)-OH onto 2-CTC Resin 1. Swell the 2-CTC resin in DCM for 30 minutes.2. Dissolve Fmoc-Cys(PG)-OH (1.5 eq.) in DCM.3. Add DIPEA (3 eq.) to the amino acid solution.4. Add the amino acid solution to the resin and agitate for 1-2 hours.5. Cap any remaining active sites on the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes. |
Problem 2: Mass spectrometry analysis reveals an unexpected mass peak of +51 Da.
Question: What is the origin of a +51 Da mass addition in my cysteine-containing peptide, and how can I prevent it?
Answer: A mass increase of +51 Da is characteristic of the formation of a 3-(1-piperidinyl)alanine adduct.[5][1] This occurs via a two-step process: first, a base-catalyzed β-elimination of the protected thiol group from cysteine forms a dehydroalanine (B155165) intermediate. Subsequently, piperidine (B6355638), used for Fmoc deprotection, acts as a nucleophile and adds to the dehydroalanine.[5][1] This side reaction is more prevalent with C-terminal cysteine residues.[5]
Potential Causes:
-
Base-catalyzed β-elimination: Prolonged exposure to piperidine during Fmoc deprotection.
-
C-terminal Cysteine: The C-terminal position is more susceptible to this side reaction.
Troubleshooting and Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Modify Fmoc Deprotection | Reduce the piperidine concentration or the deprotection time. The use of 20% piperidine in DMF is standard, but for sensitive sequences, reducing the concentration to 10% or using shorter deprotection times can be beneficial. | Protocol 4: Modified Fmoc Deprotection 1. Treat the peptidyl-resin with 20% piperidine in DMF for 3 minutes.2. Drain the solution.3. Treat again with 20% piperidine in DMF for 7 minutes.4. Thoroughly wash the resin with DMF. |
| Use Alternative Bases | For C-terminal cysteine peptides, consider using 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal to minimize this side reaction.[6] | Protocol 5: Alternative Base for Deprotection 1. Prepare a solution of 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF.2. Use this solution for the two-step Fmoc deprotection as described in Protocol 4. |
| Protecting Group Selection | Utilize sterically bulky protecting groups like Trityl (Trt) to hinder the initial β-elimination step.[5] | N/A (Incorporate Fmoc-Cys(Trt)-OH as a standard procedure). |
Problem 3: The final peptide product has a low yield and appears to be a complex mixture, or disulfide bond formation is inefficient.
Question: My peptide is aggregating, leading to poor yields and difficulty in purification and disulfide bond formation. What can I do?
Answer: Peptide aggregation during solid-phase synthesis is a sequence-dependent problem that can hinder coupling and deprotection reactions.[7] For cysteine-containing peptides, aggregation can also interfere with proper disulfide bond formation.
Potential Causes:
-
Interchain hydrogen bonding: Formation of secondary structures (e.g., β-sheets) on the resin.
-
Hydrophobic collapse: Aggregation of hydrophobic residues.
Troubleshooting and Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Incorporate Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at Ser or Thr residues near the cysteine. These dipeptides disrupt the formation of secondary structures that lead to aggregation.[1] | Protocol 6: Pseudoproline Dipeptide Coupling 1. Purchase the desired Fmoc-Xaa-Ser(Ψ-Pro)-OH or Fmoc-Xaa-Thr(Ψ-Pro)-OH dipeptide.2. Couple the pseudoproline dipeptide using standard coupling protocols. The pseudoproline is converted back to the native Ser or Thr during the final acid cleavage. |
| Use a Low-Substitution Resin | A lower substitution resin increases the distance between peptide chains, reducing the likelihood of interchain interactions.[1] | N/A (Select a resin with a substitution level of 0.1-0.3 mmol/g). |
| On-Resin Disulfide Bond Formation | Forming the disulfide bond while the peptide is still attached to the resin can prevent intermolecular aggregation and favor intramolecular cyclization.[8] | Protocol 7: On-Resin Oxidation with Thallium(III) Trifluoroacetate 1. After linear peptide synthesis, selectively deprotect the cysteine side chains (e.g., using a mild acid for Mmt or Trt groups).2. Wash the resin thoroughly with DMF.3. Treat the peptidyl-resin with Tl(CF₃CO₂)₃ (1.5 eq.) in DMF for 1-2 hours.4. Wash the resin with DMF and proceed with final cleavage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the solid-phase synthesis of cysteine-containing peptides?
A1: Besides racemization and β-elimination, other common side reactions include:
-
S-alkylation: During the final cleavage with TFA, carbocations generated from protecting groups or the resin linker can alkylate the free thiol group of cysteine.[1][9] This can be minimized by using a scavenger cocktail containing triisopropylsilane (B1312306) (TIS) and water.
-
Desulfurization: The conversion of cysteine to alanine, though less common, can occur with prolonged exposure to certain reducing agents.[1]
-
Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to unintended disulfide bond formation.
Q2: How do I choose the right protecting group for cysteine?
A2: The choice of the cysteine protecting group is critical and depends on the synthetic strategy.[10]
-
For peptides with a single cysteine or for solution-phase disulfide bond formation: The Trityl (Trt) group is commonly used as it is stable during synthesis but readily cleaved by TFA during the final cleavage step.[10]
-
For regioselective formation of multiple disulfide bonds: An orthogonal protection strategy is required, using a combination of protecting groups that can be removed under different conditions.[11][12]
Table of Common Cysteine Protecting Groups and their Cleavage Conditions:
| Protecting Group | Cleavage Conditions | Orthogonal To |
| Trityl (Trt) | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Acm, tBu |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | Trt, Dpm, Acm, tBu |
| Diphenylmethyl (Dpm) | 60-90% TFA in DCM | Mmt, Acm, tBu |
| Acetamidomethyl (Acm) | Iodine, Mercury(II) acetate, Silver trifluoromethanesulfonate | Trt, Mmt, Dpm, tBu |
| tert-Butyl (tBu) | Strong acid (e.g., HF) or with MeSiCl₃/Ph₂SO | Trt, Mmt, Dpm, Acm |
Q3: What is the best way to form disulfide bonds?
A3: Disulfide bonds can be formed either in solution after cleavage and purification of the linear peptide or on the resin before cleavage.
-
Solution-phase oxidation: This is the most common method. After purifying the linear peptide, it is dissolved at a low concentration in a suitable buffer (often neutral to slightly basic pH) and oxidized. Common oxidizing agents include air, DMSO, or potassium ferricyanide.[8][13]
-
On-resin oxidation: This can be advantageous for preventing aggregation and promoting intramolecular cyclization.[8] Various reagents can be used, such as iodine, thallium(III) trifluoroacetate, or N-chlorosuccinimide (NCS).
Visualizations
Caption: Troubleshooting workflow for common issues in cysteine-containing peptide synthesis.
Caption: Orthogonal protection strategy for regioselective disulfide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mesalabs.com [mesalabs.com]
Technical Support Center: Minimizing Diketopiperazine Formation with Trityl Supports
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), with a particular focus on the effective use of trityl-based resins.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the initial stages of solid-phase peptide synthesis.[1] This occurs through an intramolecular cyclization of the resin-bound dipeptide, leading to the cleavage of the peptide from the solid support.[1] This side reaction is problematic for two main reasons: it significantly reduces the yield of the desired full-length peptide and can complicate the purification process due to the introduction of impurities.[1]
In a particularly challenging scenario known as "traceless" DKP formation, the C-terminal dipeptide is cleaved from the resin, resulting in a lower product yield without a corresponding impurity in the final crude product, making this issue difficult to detect and troubleshoot.[1][2]
Q2: How do trityl supports, like 2-chlorotrityl chloride (2-CTC) resin, help in minimizing DKP formation?
A2: Trityl-based resins, especially 2-chlorotrityl chloride (2-CTC) resin, are highly effective in suppressing DKP formation due to the significant steric hindrance provided by the bulky trityl group.[2][3][4] This steric bulk physically obstructs the N-terminal amino group of the dipeptide from attacking the ester linkage to the resin, which is the key step in the intramolecular cyclization that forms the DKP ring. By hindering this internal attack, the peptide chain is more likely to be extended linearly, thus preserving the yield of the desired peptide.
Q3: Which amino acid sequences are most susceptible to DKP formation?
A3: The propensity for DKP formation is highly sequence-dependent. The risk is highest when the second amino acid from the N-terminus is Proline (Pro).[2] Other sequences that are also highly susceptible include those with secondary amino acids like Sarcosine (Sar) and N-alkylated amino acids at the second position.[2] The cis-conformation of the peptide bond preceding proline is thought to facilitate the cyclization reaction.[2] Generally, dipeptide sequences involving Glycine (Gly) and Proline are also prone to this side reaction.[5]
Q4: Can DKP formation still occur when using 2-CTC resin?
A4: Yes, while 2-CTC resin significantly reduces the likelihood of DKP formation, it does not eliminate it entirely. Severe DKP formation can still be induced, particularly during the Fmoc-deprotection step of the dipeptide-resin conjugate (Fmoc-Xaa¹-Xaa²-2-Cl-trityl resin).[2][6] The choice of deprotection reagents and reaction conditions plays a crucial role in managing this residual risk.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of the final peptide with a highly pure crude product. | This is a classic sign of "traceless" DKP formation, where the C-terminal dipeptide is cleaved from the resin early in the synthesis.[2] | - Analyze the Fmoc-deprotection solution from the dipeptide stage for the presence of the cleaved DKP. - Switch to an optimized Fmoc-deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP, which has been shown to significantly suppress DKP formation.[1][2] |
| Presence of deletion sequences missing the first two amino acids in the final product. | After DKP formation and cleavage, subsequent amino acids may couple to the newly exposed hydroxyl groups on the resin, leading to truncated peptide impurities.[1][7] | - Optimize the Fmoc-deprotection conditions to minimize the initial DKP formation (see above). - Consider synthesizing the problematic dipeptide as a single building block (dipeptide cassette) to bypass the formation of the susceptible dipeptide-resin linkage. |
| Significant DKP formation even with 2-CTC resin. | The standard Fmoc-deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) can still be aggressive enough to promote DKP formation on sensitive sequences.[2][6] | - Replace the standard 20% piperidine/DMF with a milder and more effective deprotection solution. A combination of 2% DBU and 5% piperazine in NMP has demonstrated superior DKP suppression.[2][6] - Ensure that the Fmoc-deprotection steps are not carried out at elevated temperatures, which can accelerate DKP formation.[1] |
| Variability in DKP formation between different synthesis runs. | Inconsistent reaction conditions, such as temperature, solvent purity, or reaction times, can lead to variable rates of DKP formation. | - Strictly control reaction parameters. Maintain anhydrous and acid-free conditions, especially during the loading of the first amino acid onto the 2-CTC resin. - Ensure consistent timing for deprotection and coupling steps. |
Quantitative Data on DKP Formation
The choice of Fmoc deprotection cocktail has a significant impact on the extent of diketopiperazine formation. The following tables provide a summary of quantitative data from studies comparing different reagents.
Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys[(CH₂)₃COOtBu]-Pro-2-Cl-trityl resin. [6]
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
Table 2: Comparison of DKP Formation for Various Dipeptides using Standard vs. Optimized Fmoc Deprotection on 2-Cl-trityl resin. [1]
| Dipeptide Sequence (on 2-Cl-trityl resin) | DKP with 20% Piperidine/DMF (%) | DKP with 2% DBU, 5% Piperazine/NMP (%) |
| Fmoc-Gln(Trt)-Pro- | ~18 | ~2 |
| Fmoc-Trp(Boc)-Pro- | ~25 | ~3 |
| Fmoc-Tyr(tBu)-Pro- | ~15 | ~1.5 |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a DKP-Prone Dipeptide (Illustrative)
This protocol outlines a standard procedure that is susceptible to DKP formation and is provided for comparison.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1 g, 1.2 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (0.6-1.2 eq.) and diisopropylethylamine (DIPEA, 4 eq. relative to the amino acid) in dry DCM. Add this solution to the resin and stir for 30-120 minutes.[8]
-
Capping: Wash the resin with a mixture of DCM/Methanol/DIPEA (17:2:1) to cap any remaining reactive sites on the resin.
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Dissolve the second Fmoc-amino acid (3 eq.), a coupling agent like HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized Protocol to Minimize DKP Formation
This protocol incorporates modifications to actively suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1-3 from Protocol 1, ensuring the use of 2-chlorotrityl chloride resin.
-
Fmoc Deprotection (Optimized Conditions):
-
Prepare a solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[1][2]
-
Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes.
-
Drain and repeat the treatment with the same solution (10 mL) for 10 minutes.[1]
-
Wash the resin with NMP (5 x 10 mL).[1]
-
-
Second Amino Acid Coupling: Follow step 5 from Protocol 1.
-
Cleavage and Analysis: Follow step 6 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[1]
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for DKP formation-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
Technical Support Center: Deprotection of S-Trityl Groups
Welcome to the technical support center for S-trityl (Trt) group deprotection. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the deprotection of S-trityl groups from cysteine-containing peptides.
Q1: Why is my S-trityl deprotection incomplete?
A: Incomplete deprotection is a common issue that can stem from several factors:
-
Insufficient Scavengers: The deprotection process generates a stable but highly reactive trityl cation (Trt⁺)[1][2]. If not effectively "trapped" by a scavenger, this cation can re-attach to the nucleophilic thiol group of the deprotected cysteine, leading to an equilibrium that favors the protected state[3].
-
Inadequate Reagent Concentration or Reaction Time: The concentration of trifluoroacetic acid (TFA) and the reaction duration are critical[3]. Insufficient acid strength or a reaction time that is too short may not be enough to drive the deprotection to completion. It is recommended to monitor the reaction's progress using HPLC[3].
-
Peptide Aggregation: The peptide chain can sometimes aggregate on the solid-phase support, hindering the access of cleavage reagents. This can lead to incomplete deprotection and coupling[4].
Q2: What is the precise role of scavengers in the deprotection cocktail?
A: Scavengers are essential components of the cleavage cocktail. Their primary function is to capture the reactive carbocations generated from the cleavage of protecting groups like S-trityl[1][2][3]. By reacting with these electrophilic species, scavengers prevent them from causing undesired side reactions, such as:
-
Re-alkylation of the deprotected cysteine thiol[3].
-
Modification of sensitive amino acid side chains, particularly tryptophan, but also methionine and tyrosine[2].
Q3: Which scavengers and cleavage cocktails are recommended for Cys(Trt) deprotection?
A: The choice of scavenger and cocktail depends on the peptide's sequence and the presence of other sensitive residues.
-
For most sequences: A simple cocktail of TFA/Triisopropylsilane (B1312306) (TIS)/Water (95:2.5:2.5 v/v/v) is highly effective and generally sufficient[3]. TIS is an excellent scavenger for the trityl cation[5][6].
-
For peptides containing sensitive residues: For sequences with multiple sensitive amino acids like Cys, Met, Trp, and Tyr, a more robust mixture like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) is recommended to prevent a range of side reactions. 1,2-ethanedithiol (B43112) (EDT) is particularly effective at preventing tryptophan oxidation and assists in trityl group removal.
Q4: I'm observing unexpected side products after cleavage. What could they be?
A: Several side reactions can occur during S-trityl deprotection:
-
Oxidation: The free thiol group of cysteine is susceptible to oxidation, which can form intra- or intermolecular disulfide bonds, leading to dimers or oligomers[7][8][9]. The presence of a reducing agent like EDT in the cleavage cocktail helps to keep the cysteine residues in their reduced state[9].
-
S-alkylation: Besides re-attachment of the trityl group, the thiol can be alkylated by other carbocations generated during cleavage, such as the tert-butyl cation from Boc or tBu protecting groups[3][4].
-
Resin Linker Adducts: For peptides synthesized on Wang resin, the 4-hydroxybenzyl cation generated from the linker can cause S-alkylation, especially for C-terminal cysteine residues[4]. TIS alone may not fully suppress this side reaction[4].
Q5: Can the scavengers themselves cause side reactions?
A: Yes, under certain conditions, scavengers can participate in side reactions.
-
Triisopropylsilane (TIS): TIS can act as a reducing agent, not just a scavenger. It has been shown to facilitate the removal of other S-protecting groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But), particularly at elevated temperatures (e.g., 37°C) or with extended reaction times[10][11].
-
1,2-Ethanedithiol (EDT): Prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to modification of the tryptophan indole (B1671886) ring through dithioketal formation.
Q6: How can I monitor the deprotection reaction effectively?
A: The most reliable method for monitoring the reaction is analytical High-Performance Liquid Chromatography (HPLC)[3]. By taking small aliquots from the reaction at various time points (e.g., every 30-60 minutes), quenching the acid, and analyzing the sample, you can observe the disappearance of the protected peptide peak and the emergence of the fully deprotected product. This allows for precise optimization of the reaction time to ensure completion while minimizing side reactions[3].
Data Presentation: Scavengers and Cleavage Cocktails
The tables below summarize common scavengers and cleavage cocktails used for the deprotection of S-trityl groups.
Table 1: Common Scavengers for S-Trityl Deprotection
| Scavenger | Chemical Name | Primary Function | Typical Concentration (% v/v) | Notes |
| TIS | Triisopropylsilane | Traps trityl and other carbocations[5][10]. | 1 - 5% | "Odorless" alternative to thiols[5]. Can also reduce other S-protecting groups[10][11]. |
| TES | Triethylsilane | Traps carbocations[10]. | 1 - 5% | Found to be similarly effective as TIS in some cases[10]. |
| EDT | 1,2-Ethanedithiol | Traps carbocations, reduces cysteines, prevents Trp oxidation[9]. | 2.5% | Malodorous. Prolonged exposure can modify Trp. |
| Thioanisole | Methyl phenyl sulfide | Traps carbocations, suppresses Met oxidation. | 5% | Malodorous. |
| Phenol | Phenol | Acts as a carbocation scavenger[5]. | 5% | Can cause side reactions with Arg(Pmc/Pbf). |
| Water | H₂O | Participates in hydrolysis and acts as a scavenger[5]. | 2.5 - 5% | Helps suppress side reactions. |
Table 2: Standard Cleavage Cocktails for S-Trityl Deprotection
| Cocktail Name | Composition (% v/v) | Recommended Use |
| TFA / TIS / H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | General-purpose, non-malodorous cocktail for peptides containing Cys(Trt) without other highly sensitive residues[3]. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | "Odorless" cocktail especially useful for peptides with trityl-based protecting groups[5]. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | A robust, universal cocktail for cleaving peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr. |
Experimental Protocols & Methodologies
Protocol 1: Standard TFA-Mediated Deprotection of S-Trityl Group
This protocol describes a general procedure for cleaving a peptide from the resin while removing the S-trityl protecting group.
-
Resin Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) into a suitable reaction vessel[3].
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard deprotection, use a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O[3]. Prepare a sufficient volume to swell the resin (approx. 2-5 mL for 100 mg of resin)[3][8].
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. If the peptide contains a Trt-protected amino acid, the solution may turn a deep yellow color due to the formation of the trityl cation; this color should dissipate upon effective scavenging by TIS[8][12].
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by HPLC analysis of small aliquots[3][8].
-
Peptide Isolation: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small additional volume of fresh TFA and combine the filtrates[5].
-
Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide[3][8].
-
Work-up: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with fresh cold ether two to three more times to remove residual scavengers and cleaved protecting groups[7]. Dry the crude peptide under vacuum.
Protocol 2: Deprotection with Simultaneous Disulfide Bond Formation via Iodine
This method is used to directly obtain the oxidized, disulfide-bonded peptide after cleavage.
-
Dissolve Peptide: Dissolve the S-trityl protected peptide in dichloromethane (B109758) (DCM) (approx. 1 mL per µmol of peptide)[7][13].
-
Iodine Addition: Add a 0.1 M solution of iodine in DCM (2.2 equivalents per thiol group). Stir the reaction mixture for 5-10 minutes at room temperature[7][13].
-
Quenching: Add a 0.2 M citrate (B86180) buffer containing ascorbic acid (5 mg/mL) to quench the excess iodine[7][13].
-
Isolation: Isolate the cyclized peptide using an appropriate purification method, such as column chromatography[7][13].
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key processes in S-trityl deprotection.
Caption: Mechanism of acid-catalyzed S-trityl deprotection and the role of scavengers.
Caption: Troubleshooting workflow for incomplete S-trityl deprotection using HPLC analysis.
Caption: Decision tree for selecting an appropriate cleavage cocktail for S-trityl deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. biotage.com [biotage.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Synthesized with 4'-Methoxy-S-trityl-L-cysteinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful purification of peptides synthesized using 4'-Methoxy-S-trityl-L-cysteinol (Mmt-cysteinol).
Troubleshooting Guides
This section addresses common issues encountered during the purification of Mmt-cysteinol containing peptides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Peptide | Incomplete Cleavage from Resin: The peptide is not fully released from the solid support. | - Ensure sufficient cleavage cocktail volume is used (e.g., 10 mL per gram of resin). - Extend the cleavage reaction time. Monitor cleavage completion by analytical RP-HPLC. - Use a stronger cleavage cocktail if compatible with other protecting groups. |
| Incomplete Mmt-Group Removal: The Mmt protecting group is still attached to the cysteinol residue.[1] | - Optimize Mmt removal conditions. Multiple treatments with a low concentration of TFA (e.g., 1-2% in DCM) with a scavenger like triisopropylsilane (B1312306) (TIS) are often more effective than a single, longer treatment.[1][2] - Monitor the deprotection by observing the release of the yellow-orange trityl cation or by analytical HPLC.[3] | |
| Peptide Precipitation during Purification: The peptide is insoluble in the purification buffers. | - Modify the mobile phase composition. Adding a small amount of organic solvent (e.g., acetonitrile) to the aqueous buffer can improve solubility. - For highly hydrophobic peptides, consider using a different stationary phase or an alternative purification technique like ion-exchange chromatography.[4] | |
| Oxidation of Free Thiol: The deprotected cysteinol residue forms disulfide bonds, leading to dimerization or oligomerization.[5] | - Add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the purification buffers. - Work with degassed buffers to minimize exposure to oxygen. | |
| Multiple Peaks in HPLC Chromatogram | Presence of Deletion or Truncated Sequences: Incomplete coupling or deprotection steps during synthesis.[6] | - Optimize the solid-phase peptide synthesis (SPPS) protocol. - Use a shallower gradient during RP-HPLC purification to improve the resolution of closely eluting species.[6] |
| Side-Reaction Products: Formation of by-products during synthesis or cleavage. A common side reaction is the S-alkylation of the cysteine thiol by carbocations from the resin linker (e.g., Wang resin).[7][8][9] | - Use a resin less prone to side reactions, such as a 2-chlorotrityl chloride resin. - Optimize the cleavage cocktail by using efficient scavengers.[3] | |
| Incomplete Deprotection of Other Side Chains: Other protecting groups on the peptide are not fully removed.[6] | - Verify the cleavage cocktail is appropriate for all protecting groups used in the synthesis. - Extend the cleavage time or use a stronger acid concentration if necessary. | |
| Racemization: Epimerization of amino acid residues. | - Use appropriate coupling reagents and conditions during synthesis to minimize racemization, especially for cysteine residues.[2] | |
| Peak Tailing or Broadening in HPLC | Poor Solubility of the Peptide: The peptide is not fully dissolved in the mobile phase. | - Adjust the pH of the mobile phase. - Increase the organic modifier concentration in the starting conditions of the gradient. |
| Interaction with Column Silanols: The peptide interacts with the silica (B1680970) backbone of the stationary phase. | - Use a high-purity silica column. - Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (typically 0.1%). | |
| Column Overload: Too much crude peptide has been loaded onto the column. | - Reduce the amount of peptide injected. - Use a larger preparative column. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides synthesized with Mmt-cysteinol?
A1: The standard and most powerful technique for purifying peptides containing Mmt-cysteinol is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6] This method separates the target peptide from impurities based on differences in their hydrophobicity.[4]
Q2: When should the Mmt group be removed during the purification process?
A2: The Mmt group is highly acid-labile and is typically removed after the peptide has been synthesized on the solid support but before the final cleavage from the resin if on-resin modifications are desired.[1][2] Alternatively, it can be removed during the final cleavage and global deprotection step with trifluoroacetic acid (TFA).[10] The choice depends on the overall synthetic strategy.
Q3: What are the optimal conditions for removing the Mmt group?
A3: The Mmt group can be selectively removed under mild acidic conditions, typically using 1-2% TFA in dichloromethane (B109758) (DCM) with a scavenger such as triisopropylsilane (TIS).[2][11] Multiple short treatments are often more effective than a single prolonged treatment.[1]
Q4: How can I monitor the removal of the Mmt group?
A4: The removal of the Mmt group can be monitored spectrophotometrically by following the release of the yellow-orange trityl cation.[2][3] Alternatively, a small sample of the resin can be cleaved and analyzed by analytical RP-HPLC to check for the presence of the Mmt-protected peptide.[1]
Q5: What are common side reactions to be aware of when working with cysteine-containing peptides?
A5: Cysteine-containing peptides are susceptible to several side reactions, including:
-
Oxidation: The free thiol can oxidize to form disulfide bridges, leading to dimers or oligomers.[5]
-
S-alkylation: The thiol group can be alkylated by reactive carbocations generated during cleavage, particularly from linkers like the Wang resin.[7][8][9]
-
Racemization: The chiral center of the cysteine residue can be susceptible to epimerization under certain basic conditions during synthesis.[2]
-
β-elimination: This can lead to the formation of dehydroalanine.
Q6: What scavengers should be used in the cleavage cocktail?
A6: For peptides containing Mmt-cysteinol, it is crucial to use a cleavage cocktail containing scavengers to quench the reactive trityl cations and other carbocations generated during acidolysis. A common and effective cocktail is TFA/TIS/Water (95:2.5:2.5).[12] For peptides also containing other sensitive residues like methionine or tryptophan, additional scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be necessary.
Q7: Can I use an orthogonal purification strategy?
A7: Yes, if standard RP-HPLC does not provide the desired purity, an orthogonal purification technique can be employed. Ion-exchange chromatography (IEX), which separates peptides based on their net charge, is a common secondary purification step.[4][13] This two-step process can be highly effective in removing co-eluting impurities.[14]
Data Presentation
Table 1: Optimization of On-Resin Mmt Group Removal from Oxytocin
The following data, adapted from a study by Biotage, illustrates the efficiency of different reaction conditions for the removal of the Mmt protecting group from cysteine residues in the peptide oxytocin, synthesized on-resin.[1] The extent of deprotection was quantified by alkylating the free thiols and analyzing the resulting products by HPLC.
| Protocol | Deprotection Conditions (2% TFA, 5% TIS in DCM) | Total Alkylated Peptide (%) |
| 1 | 1 x 10 min | 53.6 |
| 2 | 2 x 10 min | 48.8 |
| 3 | 5 x 10 min | 32.0 |
| 4 | 1 x 30 min | 40.0 |
Data suggests that for this specific peptide, a single 10-minute treatment was the most effective of the conditions tested. It is important to note that optimization may be sequence-dependent.
Experimental Protocols
Protocol 1: On-Resin Mmt Group Removal
This protocol describes the selective removal of the Mmt group from the cysteinol residue while the peptide is still attached to the solid support.
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Treat the resin with the TFA/TIS/DCM solution for 10-30 minutes at room temperature with gentle agitation.
-
Filter the resin and wash thoroughly with DCM.
-
Repeat steps 3 and 4 as necessary, monitoring the deprotection.
-
Wash the resin with DCM and then with dimethylformamide (DMF) before proceeding to the next synthesis step or cleavage.
Protocol 2: Cleavage and Global Deprotection
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the Mmt and other acid-labile side-chain protecting groups.
-
Wash the dried peptide-resin with DCM.
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) in a well-ventilated fume hood.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. A color change to yellow-orange indicates the release of the trityl cation.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
This protocol provides a general procedure for the purification of the crude peptide by RP-HPLC.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically the aqueous mobile phase (e.g., 0.1% TFA in water) or a mixture containing a small amount of organic solvent (e.g., acetonitrile) to aid solubility. Filter the sample to remove any particulates.
-
Chromatographic Conditions:
-
Column: C18 stationary phase is standard for peptide purification.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time (e.g., 5% to 65% B over 60 minutes) is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Visualizations
Caption: General experimental workflow for the purification of peptides synthesized with Mmt-cysteinol.
Caption: Troubleshooting logic for common peptide purification problems.
References
- 1. biotage.com [biotage.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. Investigation of Impurities in Peptide Pools [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. digital.csic.es [digital.csic.es]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
A Comparative Guide to 4'-Methoxy-S-trityl-L-cysteine and S-trityl-L-cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acid side chains is paramount to achieving high yields and purity of the target peptide. For cysteine, a crucial amino acid often involved in forming structural disulfide bridges or serving as a site for conjugation, the choice of thiol protection is particularly critical. This guide provides an objective comparison between two commonly used S-protecting groups: the 4'-Methoxy-S-trityl (Mmt) group used for 4'-Methoxy-S-trityl-L-cysteine and the S-trityl (Trt) group for S-trityl-L-cysteine.
At the heart of their utility in peptide synthesis lies the trityl-based chemical scaffold, which offers robust protection under the basic conditions used for Fmoc-deprotection, yet can be removed under acidic conditions. The key distinction between the Mmt and Trt groups is their differential acid lability, a property that enables sophisticated orthogonal protection strategies.
Core Properties and Performance Comparison
The primary difference between the Mmt and Trt protecting groups is the presence of a methoxy (B1213986) group on one of the phenyl rings of the trityl moiety in Mmt-cysteine. This electron-donating group significantly increases the stability of the trityl cation formed during acid-mediated deprotection, thereby rendering the Mmt group considerably more labile to acid than the unsubstituted Trt group.[1][2]
This difference in acid sensitivity is the cornerstone of their differential application in peptide synthesis. The S-Mmt group is highly acid-labile and can be selectively removed on-resin using very dilute solutions of trifluoroacetic acid (TFA), typically 0.5-2% in dichloromethane (B109758) (DCM).[3][4] This allows for the selective deprotection of a cysteine residue for on-resin modification, such as cyclization or conjugation, while other acid-labile protecting groups, including S-Trt and tert-butyl (tBu) ethers and esters, remain intact.[3][5]
In contrast, the S-Trt group is more robust and requires higher concentrations of TFA for efficient removal, typically as part of the final cleavage cocktail (e.g., 95% TFA) that simultaneously cleaves the peptide from the resin and removes most other side-chain protecting groups.[5][6] While S-Trt can be slowly cleaved with lower concentrations of TFA, it is generally considered stable to the mild acidic conditions used for S-Mmt removal, making the two groups orthogonally compatible.[5]
Quantitative Data on Performance and Side Reactions
A significant challenge in the synthesis of peptides with C-terminal cysteine residues is the potential for side reactions, including epimerization (racemization) and the formation of N-piperidinyl-alanine. The choice of the cysteine side-chain protecting group can influence the extent of these side reactions.
| Protecting Group | Total Side Products (%) (Epimer + N-piperidinyl-Ala) | Racemization during Coupling (%) |
| S-trityl (Trt) | High | 3.3 |
| 4'-Methoxy-S-trityl (Mmt) | Low | Not Reported |
| Table 1: Comparison of side product formation for C-terminal cysteine protection and racemization during coupling. Data on total side products is derived from stress studies involving treatment with 20% piperidine (B6355638) in DMF for 24 hours.[4] Racemization data is from coupling experiments using DIPCDI/Oxyma Pure.[5] |
Experimental Protocols
On-Resin Selective Deprotection of 4'-Methoxy-S-trityl (Mmt)-Cysteine
This protocol is designed for the selective removal of the Mmt group from a cysteine residue while the peptide remains attached to the solid support, leaving Trt and tBu groups intact.
Reagents:
-
Deprotection solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[7]
-
DCM for washing.
-
10% (v/v) Pyridine in methanol (B129727) for neutralization (optional, for quenching the filtrate).[2]
Procedure:
-
Swell the peptidyl-resin in DCM in a suitable reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the resin suspension for 2-5 minutes at room temperature. The progress of the deprotection can often be monitored by the appearance of a yellow color from the released Mmt cation.[7]
-
Filter the solution into a flask containing the neutralization solution.
-
Repeat the treatment with the deprotection solution (steps 2-4) multiple times (e.g., 3-10 times) to ensure complete removal of the Mmt group.[2][7][8]
-
Wash the resin thoroughly with DCM to remove residual acid and scavengers.
-
The resin with the deprotected cysteine thiol is now ready for subsequent on-resin reactions.
Final Cleavage and Deprotection of S-trityl (Trt)-Cysteine Containing Peptides
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and the Trt group, along with other acid-labile protecting groups, is removed.
Reagents:
-
Cleavage Cocktail (Reagent R is a common choice): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole. The presence of scavengers like TIS or EDT is crucial to prevent re-attachment of the trityl cation to the cysteine thiol and to protect other sensitive residues.[5][9]
-
Cold diethyl ether for peptide precipitation.
Procedure:
-
Wash the dried peptidyl-resin with DCM and then dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. A deep yellow color will develop due to the formation of trityl cations.[9]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualization of Synthetic Strategy
Orthogonal Protection Strategy for Disulfide Bond Formation
The differential acid lability of Mmt and Trt protecting groups allows for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. The following workflow illustrates this orthogonal strategy.
Caption: Workflow for regioselective disulfide bond formation.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the fundamental iterative steps involved in building a peptide on a solid support using Fmoc chemistry, which is the context for using Mmt- and Trt-protected cysteine.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Both 4'-Methoxy-S-trityl-L-cysteine and S-trityl-L-cysteine are indispensable tools in modern peptide synthesis.
-
S-trityl-L-cysteine is a robust and cost-effective choice for routine synthesis where the cysteine thiol is to be deprotected during the final cleavage step.[5]
-
4'-Methoxy-S-trityl-L-cysteine offers the significant advantage of selective on-resin deprotection due to its high acid lability. This makes it the superior choice for complex synthetic strategies that require on-resin modification of the cysteine side chain, such as the synthesis of cyclic peptides or the regioselective formation of multiple disulfide bonds.[3][5] Furthermore, the use of Mmt protection for C-terminal cysteine residues has been shown to reduce the occurrence of deleterious side reactions compared to Trt.[4]
The choice between these two derivatives should be guided by the specific requirements of the synthetic target. For simple linear peptides, Trt protection is often sufficient. However, for more complex peptides requiring orthogonal protection strategies, the unique properties of the Mmt group provide a powerful and enabling chemical handle for the synthetic peptide chemist.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.kumamoto-u.ac.jp [chem.kumamoto-u.ac.jp]
- 8. biotage.com [biotage.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Verifying the Purity of 4'-Methoxy-S-trityl-L-cysteinol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chiral building blocks like 4'-Methoxy-S-trityl-L-cysteinol is paramount for the synthesis of well-defined and effective therapeutic agents. This guide provides a comparative overview of key analytical methods for verifying the chemical and chiral purity of this compound, with a direct comparison to a commonly used alternative, N-Boc-S-trityl-L-cysteinol.
Comparative Analysis of Analytical Methods
The purity of these protected amino alcohols can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Method | Parameter | This compound | N-Boc-S-trityl-L-cysteinol | Key Performance Characteristics |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Purity | > 99.5% enantiomeric excess (e.e.) | > 99.5% e.e.[] | High Resolution: Capable of separating enantiomers with high selectivity. Sensitivity: Can detect low levels of the undesired enantiomer. |
| Chemical Purity | > 98.0% (by area) | > 98.0% (by area)[2][3] | Quantitative: Provides accurate measurement of impurities. | |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Absolute Purity | > 98% (by weight) | > 98% (by weight) | Absolute Quantification: Determines purity without a specific reference standard for the compound itself.[4][5][6] Structural Confirmation: Provides information about the molecule's structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Expected [M+H]⁺ | Expected [M+H]⁺ | High Specificity: Confirms the identity of the compound by its mass-to-charge ratio. Impurity Identification: Can help in identifying unknown impurities.[7][8][9] |
Experimental Workflow for Purity Verification
A comprehensive workflow for the purity analysis of this compound and its alternatives involves a multi-step process, from initial sample preparation to final data interpretation and reporting.
Caption: Workflow for purity verification of protected amino alcohols.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining both the chemical purity (presence of by-products) and the chiral purity (the ratio of the desired L-enantiomer to the undesired D-enantiomer).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based chiral column, such as one derived from cellulose (B213188) or amylose, is often effective for separating enantiomers of protected amino acids and their derivatives.[10]
Protocol for this compound:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the trityl and methoxyphenyl groups absorb.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[11]
-
Injection Volume: 10 µL.
-
Analysis: The retention times of the L- and potential D-enantiomers will differ. Purity is calculated based on the peak areas in the chromatogram.
Protocol for N-Boc-S-trityl-L-cysteinol (Alternative):
-
The same general protocol can be applied. Due to the difference in the amine protecting group (Boc vs. none), the retention times and optimal mobile phase composition may vary slightly.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.[4][6][12][13]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (this compound or N-Boc-S-trityl-L-cysteinol).
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals for accurate integration (e.g., D1 = 30 seconds).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Quadrupole analyzer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The expected protonated molecule [M+H]⁺ should be observed. For this compound, this would be at m/z corresponding to C₂₆H₂₉NO₂S + H⁺. For N-Boc-S-trityl-L-cysteinol, the expected ion would be for C₃₁H₃₇NO₄S + H⁺.
-
Fragmentation patterns can also be analyzed (MS/MS) to provide further structural confirmation. Alcohols often show a characteristic loss of water (18 amu).[14]
-
Logical Diagram of Analytical Method Selection
The choice of analytical method depends on the specific information required at each stage of research and development.
Caption: Logic for selecting the appropriate analytical method.
By employing this suite of analytical techniques, researchers can confidently ascertain the purity of this compound and its alternatives, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- 2. N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine 21947-98-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine 21947-98-8 | 東京化成工業株式会社 [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enfanos.com [enfanos.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 4'-Methoxy-S-trityl-L-cysteinol: A Comparative Guide
This guide provides a comparative spectroscopic analysis of 4'-Methoxy-S-trityl-L-cysteinol, a key building block in peptide synthesis and drug development. By examining its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively identify and characterize this compound, distinguishing it from common alternatives. This document is intended for researchers, scientists, and drug development professionals requiring detailed analytical methodologies and comparative data.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for this compound and compare it with two common alternatives: S-trityl-L-cysteinol and 4,4'-Dimethoxy-S-trityl-L-cysteinol. The data for this compound is predicted based on spectroscopic data from closely related compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted)
| Compound | Key Proton Signals (ppm) |
| This compound | ~ 7.20-7.50 (m, 14H, Ar-H), ~ 6.85 (d, 4H, Ar-H ortho to OMe), ~ 3.80 (s, 3H, OCH₃), ~ 3.60 (m, 1H, CH), ~ 3.40 (dd, 2H, CH₂OH), ~ 2.50 (dd, 2H, SCH₂) |
| S-trityl-L-cysteinol | ~ 7.20-7.50 (m, 15H, Ar-H), ~ 3.60 (m, 1H, CH), ~ 3.40 (dd, 2H, CH₂OH), ~ 2.50 (dd, 2H, SCH₂) |
| 4,4'-Dimethoxy-S-trityl-L-cysteinol | ~ 7.20-7.40 (m, 11H, Ar-H), ~ 6.85 (d, 8H, Ar-H ortho to OMe), ~ 3.80 (s, 6H, OCH₃), ~ 3.60 (m, 1H, CH), ~ 3.40 (dd, 2H, CH₂OH), ~ 2.50 (dd, 2H, SCH₂) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted)
| Compound | Key Carbon Signals (ppm) |
| This compound | ~ 158.0 (Ar-C-OMe), ~ 145.0 (Ar-C), ~ 130.0 (Ar-CH), ~ 114.0 (Ar-CH ortho to OMe), ~ 67.0 (C-S), ~ 65.0 (CH₂OH), ~ 55.0 (OCH₃), ~ 54.0 (CH), ~ 35.0 (SCH₂) |
| S-trityl-L-cysteinol | ~ 145.0 (Ar-C), ~ 129.0 (Ar-CH), ~ 128.0 (Ar-CH), ~ 127.0 (Ar-CH), ~ 67.0 (C-S), ~ 65.0 (CH₂OH), ~ 54.0 (CH), ~ 35.0 (SCH₂) |
| 4,4'-Dimethoxy-S-trityl-L-cysteinol | ~ 158.0 (Ar-C-OMe), ~ 145.0 (Ar-C), ~ 130.0 (Ar-CH), ~ 114.0 (Ar-CH ortho to OMe), ~ 67.0 (C-S), ~ 65.0 (CH₂OH), ~ 55.0 (OCH₃), ~ 54.0 (CH), ~ 35.0 (SCH₂) |
Table 3: IR Spectroscopic Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~ 3350 (O-H stretch), ~ 3050 (Ar C-H stretch), ~ 2920 (Aliphatic C-H stretch), ~ 1600, 1500 (Ar C=C stretch), ~ 1250 (C-O stretch, ether), ~ 1030 (C-O stretch, alcohol) |
| S-trityl-L-cysteinol | ~ 3350 (O-H stretch), ~ 3050 (Ar C-H stretch), ~ 2920 (Aliphatic C-H stretch), ~ 1600, 1490 (Ar C=C stretch), ~ 1030 (C-O stretch, alcohol) |
| 4,4'-Dimethoxy-S-trityl-L-cysteinol | ~ 3350 (O-H stretch), ~ 3050 (Ar C-H stretch), ~ 2920 (Aliphatic C-H stretch), ~ 1600, 1500 (Ar C=C stretch), ~ 1250 (C-O stretch, ether), ~ 1030 (C-O stretch, alcohol) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Predicted Molecular Ion [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 410.18 | 273.13 ([M - C₁₄H₁₃O]⁺, loss of methoxytrityl group), 243.11 ([C₁₉H₁₅]⁺, trityl cation) |
| S-trityl-L-cysteinol | 379.16 | 243.11 ([C₁₉H₁₅]⁺, trityl cation) |
| 4,4'-Dimethoxy-S-trityl-L-cysteinol | 440.19 | 303.14 ([M - C₁₅H₁₅O₂]⁺, loss of dimethoxytrityl group), 243.11 ([C₁₉H₁₅]⁺, trityl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Acquisition:
-
Ionization mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and observe characteristic fragment ions.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions.
Visualizing the Workflow and Comparisons
The following diagrams illustrate the experimental workflow and the logical process for comparing the spectroscopic data.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical diagram for the comparative spectroscopic analysis of cysteine-protected compounds.
Evaluating 4'-Methoxy-S-trityl-L-cysteinol Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4'-Methoxy-S-trityl-L-cysteinol derivatives as enzyme inhibitors, with a primary focus on their efficacy against the human mitotic kinesin Eg5 (also known as KSP). The information presented is curated from peer-reviewed scientific literature and aims to provide an objective analysis supported by available experimental data.
Executive Summary
This compound and its related compounds have emerged as a promising class of allosteric inhibitors of the mitotic kinesin Eg5, a critical motor protein in cell division. By binding to a site distinct from the ATP-binding pocket, these inhibitors induce a conformational change that prevents Eg5 from carrying out its function, leading to mitotic arrest and subsequent cell death in proliferating cells. This mechanism makes them attractive candidates for anticancer drug development. The addition of a methoxy (B1213986) group at the 4'-position of one of the trityl group's phenyl rings has been shown to generally enhance the inhibitory activity of the parent S-trityl-L-cysteine (STLC) scaffold.
Comparative Efficacy of S-trityl-L-cysteine Derivatives
The inhibitory potential of S-trityl-L-cysteine derivatives is typically evaluated through both enzymatic and cell-based assays. Enzymatic assays measure the direct inhibition of Eg5's ATPase activity, providing key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). Cell-based assays assess the downstream cellular effects, such as the induction of mitotic arrest, and provide EC50 (half-maximal effective concentration) values.
While specific head-to-head enzymatic assay data for this compound is limited in the readily available literature, structure-activity relationship (SAR) studies on the broader class of S-trityl-L-cysteine analogues provide strong evidence for the beneficial effect of para-substitutions on the trityl group.
Table 1: Comparative Inhibitory Activity of S-trityl-L-cysteine Derivatives against Eg5
| Compound | Target Enzyme | Assay Type | Metric | Value | Reference |
| This compound | Kinesin Spindle Protein (KSP/Eg5) | Cell-based (Bipolar Spindle Formation) | EC50 | 28 µM | [Note: This value is from a product description and may not be from a peer-reviewed publication] |
| S-trityl-L-cysteine (STLC) | Kinesin Spindle Protein (KSP/Eg5) | Microtubule-activated ATPase | IC50 | 140 nM | [1] |
| S-trityl-L-cysteine (STLC) | Basal ATPase | IC50 | 1.0 µM | [1] | |
| S-trityl-L-cysteine (STLC) | Mitotic Arrest in HeLa cells | IC50 | 700 nM | [1] | |
| Potent p-substituted STLC Analogue | Kinesin Spindle Protein (KSP/Eg5) | In vitro | Ki(app) | 100 nM | [2][3] |
| Potent p-substituted STLC Analogue | Mitotic Arrest | EC50 | 200 nM | [2][3] | |
| Monastrol (Reference Inhibitor) | Kinesin Spindle Protein (KSP/Eg5) | Basal ATPase | IC50 | 9.1 µM |
Mechanism of Action: Allosteric Inhibition of Eg5
S-trityl-L-cysteine derivatives, including the 4'-methoxy variant, function as allosteric inhibitors of Eg5. They bind to a pocket formed by the L5 loop and α-helices 2 and 3 of the motor domain, which is approximately 10 Å away from the nucleotide-binding site. This binding event stabilizes a conformation of Eg5 that has a low affinity for microtubules and alters the active site, thereby inhibiting its ATPase activity. The ultimate consequence of this inhibition is the failure to establish a bipolar spindle during mitosis, leading to cell cycle arrest and apoptosis.
References
- 1. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone [mdpi.com]
- 3. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different chiral building blocks for peptide modification.
For researchers, scientists, and drug development professionals, the strategic incorporation of chiral building blocks into peptides is a cornerstone of modern therapeutic design. These modifications can dramatically influence a peptide's conformational stability, proteolytic resistance, cell permeability, and ultimately, its biological activity. This guide provides an objective, data-driven comparison of several key classes of chiral building blocks, offering insights into their relative performance and the experimental methodologies used to evaluate them.
This guide will delve into a head-to-head comparison of four major classes of chiral building blocks for peptide modification: substituted prolines, hydrocarbon-stapled amino acids, azide-containing amino acids for click chemistry, and chiral linkers for peptide-drug conjugates (PDCs). Each section will present a summary of their impact on peptide properties, supported by comparative data and detailed experimental protocols.
Substituted Proline Derivatives: Mastering Conformational Control
Proline residues introduce significant conformational constraints into a peptide backbone.[1] Further modification of the proline ring through substitution allows for fine-tuning of these constraints, offering a powerful tool to stabilize specific secondary structures, such as β-turns.[1][2] The "proline editing" technique, where a hydroxyproline (B1673980) residue is incorporated during solid-phase peptide synthesis (SPPS) and subsequently modified, has enabled the creation of a vast library of proline analogs.[3][4]
A key parameter influenced by proline substitution is the cis-trans isomerization of the Xaa-Pro peptide bond. Different substitutions stabilize the cis-amide conformation through distinct mechanisms:
-
5-Alkylprolines: Steric hindrance between the alkyl group and the preceding residue favors the cis conformation.[2]
-
Oxaproline and Thioproline: Dipole-dipole interactions between the heterocyclic ring and the preceding carbonyl oxygen stabilize the cis form.[2]
-
Azaproline: Lone-pair repulsion between the α-nitrogen and the preceding carbonyl oxygen strongly favors the cis isomer.[2]
Comparative Data: Impact of 4-Substituted Prolines on a Model Tetrapeptide (Ac-TYPN-NH₂)
The following table summarizes the impact of various 4-substitutions on the conformation of a model tetrapeptide, as determined by NMR spectroscopy.[3][4] The data highlights the stereoelectronic effects of different functional groups on the trans:cis ratio of the Tyr-Pro bond and the chemical shift of the proline α-proton, which is indicative of the ring pucker.
| 4-Substitution (on Proline) | Stereochemistry | Key Functional Group | trans:cis Ratio | Proline α-H Chemical Shift (δ, ppm) in trans isomer |
| Hydrogen (unmodified) | - | - | 9:1 | 4.45 |
| Fluoro | 4R | Electron-withdrawing | >95:5 | 4.65 |
| Fluoro | 4S | Electron-withdrawing | 4:1 | 4.50 |
| Hydroxy | 4R | Hydrogen bond donor/acceptor | 19:1 | 4.52 |
| Azido | 4R | Bioorthogonal handle | 19:1 | 4.55 |
| Azido | 4S | Bioorthogonal handle | 6:1 | 4.48 |
Experimental Protocol: Synthesis and Analysis of a 4-Fluoro-Proline Containing Peptide via Proline Editing
This protocol outlines the key steps for synthesizing a peptide with a 4-fluoro-proline modification using the proline editing strategy, followed by conformational analysis using NMR.
I. Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Swell Rink-amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF twice for 10 minutes each to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple Fmoc-protected amino acids sequentially using a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. For the proline modification site, incorporate Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH).
-
Hydroxyl Protection: After coupling of Fmoc-Hyp-OH, protect the hydroxyl group using a suitable protecting group that is orthogonal to the Fmoc and side-chain protecting groups (e.g., a trityl group).
-
Peptide Elongation: Continue coupling the remaining amino acid residues as per the desired sequence.
-
Orthogonal Deprotection: Selectively remove the protecting group from the hydroxyproline residue.
-
Fluorination: Treat the resin-bound peptide with a fluorinating agent (e.g., DAST) to convert the hydroxyl group to a fluorine atom.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
II. NMR for Conformational Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O mixture) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of all protons. The ratio of trans to cis isomers can be determined by integrating the signals of well-resolved protons that have different chemical shifts in the two conformations (e.g., the α-protons of proline and the preceding residue).
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY and TOCSY: Use these experiments to assign all proton resonances within each amino acid residue.
-
NOESY/ROESY: Use these experiments to identify through-space proximities between protons. The presence of specific nuclear Overhauser effects (NOEs) or rotating-frame Overhauser effects (ROEs) can confirm the peptide's secondary structure. For example, a strong NOE between the α-proton of an amino acid and the amide proton of the following residue (dαN(i, i+1)) is characteristic of a β-turn.
-
SPPS workflow for proline editing.
Hydrocarbon-Stapled Peptides: Locking in Helicity
For peptides that exert their function through an α-helical conformation, maintaining this structure in solution can be challenging. Hydrocarbon stapling is a powerful technique to lock a peptide into an α-helical fold, thereby increasing its target affinity, proteolytic resistance, and cell permeability.[5] This is achieved by incorporating two unnatural amino acids with olefinic side chains at specific positions (typically i and i+4 or i and i+7) and then forming a covalent hydrocarbon bridge via a ring-closing metathesis (RCM) reaction.[6]
The chirality of the α,α-disubstituted amino acids used for stapling is a critical determinant of the resulting peptide's properties. Different stereoisomers will orient the hydrocarbon staple differently relative to the peptide backbone, which can significantly impact helicity and biological activity.
Comparative Data: Impact of Different Stapling Techniques on Helicity
A recent study compared various i, i+4 stapling methods on a peptide derived from the hACE2 protein.[7] The percentage of α-helicity was determined by circular dichroism (CD) spectroscopy.
| Stapling Method | Chiral Building Blocks | Linkage Type | % Helicity |
| Linear (unstapled) | - | - | 15% |
| Lactam | Asp, Lys | Amide | 35% |
| Hydrocarbon (RCM) | (S)-α-(4'-pentenyl)alanine (S5) | Alkene | 45% |
| Triazole (CuAAC) | Propargylglycine, Azidonorvaline | Triazole | 30% |
| Thioether | Cys, Bromoacetylated Lys | Thioether | 25% |
This data indicates that for this particular peptide sequence, hydrocarbon stapling was the most effective at inducing α-helicity.
Experimental Protocol: Synthesis and Analysis of a Hydrocarbon-Stapled Peptide
I. Solid-Phase Peptide Synthesis and Stapling:
-
SPPS: Synthesize the linear peptide on a solid support using standard Fmoc chemistry. At the desired positions (e.g., i and i+4), incorporate the chiral α,α-disubstituted amino acids with olefinic side chains (e.g., Fmoc-(S)-α-(4'-pentenyl)alanine).
-
On-Resin Cyclization (RCM): While the peptide is still attached to the resin and fully protected, perform the ring-closing metathesis reaction. This is typically done by treating the resin with a ruthenium-based catalyst (e.g., Grubbs' catalyst) in an inert solvent like dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove the side-chain protecting groups as described previously.
-
Purification and Characterization: Purify the stapled peptide by RP-HPLC and confirm its identity by mass spectrometry.
II. Helicity Assessment by Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Dissolve the purified stapled peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a concentration of approximately 50-100 µM.
-
CD Measurement: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Data Analysis: The percentage of α-helicity can be calculated from the mean residue ellipticity at 222 nm using established formulas.
Logical flow of hydrocarbon stapling.
Azide-Containing Amino Acids: Versatility through Click Chemistry
The introduction of azide-containing chiral amino acids into a peptide sequence opens up a world of possibilities for modification via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9] This bioorthogonal reaction is highly efficient and specific, allowing for the conjugation of peptides to a wide range of molecules, including fluorescent dyes, imaging agents, and drug molecules, without affecting other functional groups in the peptide.[8] Azide-containing amino acids can also be used to create cyclic peptides with triazole linkages, which can mimic peptide bonds and enhance stability.[10][11]
Comparative Data: Click Reaction Efficiency
| Azide-Containing Amino Acid | Common Abbreviation | Point of Attachment |
| L-Azidohomoalanine | Aha | Side chain |
| 4-Azido-L-phenylalanine | AzF | Side chain (aromatic) |
| 6-Azido-L-lysine | AzK | Side chain |
| 3-Azido-L-alanine | - | Side chain |
Experimental Protocol: On-Resin Peptide Cyclization via CuAAC
I. Synthesis of the Linear Precursor:
-
SPPS: Synthesize the linear peptide on a solid support. Incorporate an azide-containing amino acid (e.g., Fmoc-L-azidonorvaline) at one position and an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) at another.
II. On-Resin Cyclization:
-
Reaction Setup: Swell the resin-bound peptide in a suitable solvent mixture (e.g., DMF/DCM).
-
Click Reaction: Add the copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and a base (e.g., DIEA). Allow the reaction to proceed at room temperature until completion, which can be monitored by a colorimetric assay (e.g., the Kaiser test).
-
Washing: Thoroughly wash the resin to remove the catalyst and reagents.
III. Cleavage, Purification, and Analysis:
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Purify the peptide by RP-HPLC and confirm its identity and the success of the cyclization by mass spectrometry.
Chiral Linkers in Peptide-Drug Conjugates (PDCs): Optimizing Drug Delivery
In peptide-drug conjugates, the linker that connects the peptide to the cytotoxic payload is a critical component that influences the PDC's stability in circulation, its pharmacokinetic profile, and the efficiency of drug release at the target site.[12][13] The choice of linker, including its chirality, can have a profound impact on the therapeutic window of the PDC.
Comparative Data: In Vivo Efficacy of PDCs with Different Linkers
A study compared three different linkers in a cRGD-doxorubicin conjugate targeting αvβ3-integrin-overexpressing tumors.[14] The antitumor efficacy was evaluated in a mouse xenograft model.
| Linker Type | Cleavage Mechanism | Tumor Inhibition Rate |
| Disulfide (SS) | Reduction-sensitive | ~35% |
| Thioether (S) | Non-cleavable | ~60% |
| Valine-Citrulline (VC) | Cathepsin B-cleavable | ~70% |
| Free Doxorubicin | - | ~45% |
These results suggest that for this particular PDC, the enzyme-cleavable and non-cleavable linkers resulted in significantly better antitumor efficacy compared to the reduction-sensitive disulfide linker and the free drug.[14]
Experimental Protocol: Assessing Protease Stability of a Modified Peptide
I. Incubation with Protease:
-
Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Protease Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Incubation: Mix the peptide and protease solutions at a defined ratio (e.g., 1:100 protease to peptide by weight) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid or a protease inhibitor cocktail).
II. Analysis by RP-HPLC:
-
Injection: Inject the quenched samples into an RP-HPLC system.
-
Chromatography: Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Quantification: Determine the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life of the peptide under these conditions.
PDC mechanism of action.
Conclusion
The choice of chiral building block for peptide modification is a critical decision in the design of peptide-based therapeutics. Substituted prolines offer exquisite control over backbone conformation, hydrocarbon stapling provides a robust method for stabilizing α-helices, azide-containing amino acids allow for versatile "clickable" modifications, and chiral linkers are key to optimizing the performance of peptide-drug conjugates. By understanding the relative strengths and weaknesses of each approach and employing the appropriate experimental methodologies for their evaluation, researchers can more effectively design and develop next-generation peptide therapeutics with enhanced efficacy and drug-like properties.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 10. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]
- 11. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study of the antitumor efficacy of peptide-doxorubicin conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4'-Methoxy-S-trityl-L-cysteinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 4'-Methoxy-S-trityl-L-cysteinol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
While this compound and similar trityl-cysteine derivatives are generally not classified as hazardous substances under OSHA, it is crucial to handle them with care to minimize exposure.[1][2] Potential health effects include irritation of the respiratory tract, skin, and eyes upon inhalation, ingestion, or direct contact.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing.
In the event of exposure, follow these first aid measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with water as a precaution.[2]
-
Ingestion: Rinse mouth with water.[2]
Spill Management
In the case of a small spill, the following procedure should be followed:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material. Avoid creating dust.[1]
-
Place the spilled material into a suitable, labeled container for disposal. [1]
-
Clean the spill area thoroughly.
For larger spills, it may be necessary to use a dust respirator and full protective suit.[3]
Disposal Procedures
Waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1][4] Under no circumstances should this chemical be disposed of down the drain. [4]
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves) in a dedicated, clearly labeled waste container.
-
If dissolved in a solvent, collect it in a labeled container for non-halogenated or halogenated organic solvent waste, as appropriate.[5] Do not mix with incompatible waste streams.[5][6]
-
-
Container Management:
-
Waste Disposal Request:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure the waste container is properly labeled with the chemical name and any associated hazards.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1338701-15-7 | [8] |
| Molecular Formula | C23H25NO2S | [8] |
| Molecular Weight | 379.52 g/mol | [8] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. carlroth.com [carlroth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ic.ptb.de [ic.ptb.de]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling 4'-Methoxy-S-trityl-L-cysteinol
Disclaimer: No specific Safety Data Sheet (SDS) for 4'-Methoxy-S-trityl-L-cysteinol was located. The following information is synthesized from SDSs of structurally similar compounds, including Nα-Fmoc-S-trityl-L-cysteinol and S-Trityl-L-cysteine amide, and general guidelines for handling hazardous chemical powders. It is imperative to conduct a thorough risk assessment before handling this compound and to consult the specific SDS provided by the supplier.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an allosteric inhibitor of vertebrate Kinesin Spindle Protein (KSP) and should be handled as a potentially hazardous, pharmacologically active compound.[1] While specific toxicity data is unavailable, similar compounds may cause harm if inhaled, swallowed, or absorbed through the skin, and may lead to irritation of the respiratory tract, eyes, and skin.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Powder-free gloves are recommended to prevent powder contamination.[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] One glove should be under the gown cuff and the other over.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles | A face shield is recommended if there is a risk of splashing.[3] |
| Skin and Body Protection | Disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs | Ensure no skin on the arm or wrist is exposed.[4] For larger quantities or when generating dust, a "bunny suit" or coveralls may be necessary.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a containment system or when dust may be generated.[6] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Table 2: Handling and Storage Procedures
| Procedure | Guideline |
| Engineering Controls | Handle in a chemical fume hood or other suitable containment device like a glove box to avoid inhalation of dust.[2] Use process enclosures or local exhaust ventilation.[2] |
| General Handling | Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory. |
| Storage | Keep the container tightly closed in a dry, well-ventilated place.[2] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with federal, state, and local environmental control regulations.[2]
Table 3: Disposal Procedures
| Waste Type | Disposal Method |
| Solid Waste | Collect in a labeled, sealed, and puncture-proof container. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect in a designated, sealed container separate from other hazardous waste.[7] |
| Liquid Waste (solutions) | Collect in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.[7] |
| Contaminated PPE (gloves, lab coat) | Place in a sealed bag or container for hazardous waste disposal.[4] |
Experimental Protocol Considerations
While a specific protocol for this compound is not available, protocols involving similar compounds, such as Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS), provide a framework for safe handling.
Key Experimental Steps and Associated Safety Measures:
-
Reagent Preparation:
-
Action: Weighing the solid compound.
-
Safety: Perform within a chemical fume hood or powder containment hood to prevent inhalation of fine powders. Use anti-static weigh paper or boats.
-
Action: Dissolving the compound in a solvent.
-
Safety: Add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and other reagents.
-
-
Reaction:
-
Action: Running the chemical reaction.
-
Safety: Conduct the reaction in a well-ventilated fume hood. Monitor the reaction for any signs of unexpected reactivity.
-
-
Work-up and Purification:
-
Action: Post-reaction procedures such as extraction, filtration, and chromatography.
-
Safety: Handle all solutions and solid materials as potentially hazardous. Wear appropriate PPE to prevent skin and eye contact.
-
-
Deprotection (if applicable):
This guidance provides a foundation for the safe handling, use, and disposal of this compound. Researchers, scientists, and drug development professionals should always prioritize safety by adhering to these principles and conducting their own thorough risk assessments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
